molecular formula C7H13NS B14038763 1-Thia-7-azaspiro[4.4]nonane CAS No. 105341-26-2

1-Thia-7-azaspiro[4.4]nonane

Cat. No.: B14038763
CAS No.: 105341-26-2
M. Wt: 143.25 g/mol
InChI Key: ZTEMDISWEAKRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thia-7-azaspiro[4.4]nonane is a spirocyclic heterocyclic compound featuring a unique three-dimensional structure where two rings are connected through a single spiro carbon atom, incorporating both nitrogen and sulfur heteroatoms. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its inherent rigidity, which can reduce the entropic penalty upon binding to biological targets and lead to enhanced selectivity and potency for drug candidates. The structural complexity offered by the spiro[4.4]nonane framework makes it a valuable building block for constructing novel molecules, particularly in the design of kinase inhibitors and other therapeutically relevant agents. Researchers utilize this and related spirocyclic scaffolds to develop new chemical entities with potential apoptotic antiproliferative properties, such as dual EGFR/BRAFV600E inhibitors investigated in anticancer research (Pharmaceuticals 2023, 16(3), 467). The presence of sulfur and nitrogen atoms within the structure provides sites for hydrogen bonding and further chemical derivatization, allowing for the optimization of physicochemical properties and biological activity. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

105341-26-2

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

1-thia-7-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NS/c1-2-7(9-5-1)3-4-8-6-7/h8H,1-6H2

InChI Key

ZTEMDISWEAKRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)SC1

Origin of Product

United States

Foundational & Exploratory

Engineering 3D Chemical Space: Spirocyclic Amine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

For decades, medicinal chemistry relied heavily on planar,


-hybridized aromatic and heteroaromatic rings (e.g., anilines, piperazines, and morpholines) due to their synthetic accessibility via robust cross-coupling chemistries. However, this over-reliance on "flat" molecular architectures often leads to poor physicochemical properties, including low aqueous solubility, high lipophilicity, and off-target promiscuity.

The modern paradigm shift—often termed the "escape from flatland"—prioritizes


-rich, three-dimensional scaffolds. Among these, spirocyclic amines  have emerged as privileged bioisosteres[1]. By fusing two rings at a single tetrahedral carbon atom, spirocycles project functional groups (exit vectors) into highly defined spatial orientations while restricting conformational entropy. This guide provides an in-depth mechanistic and practical framework for deploying spirocyclic amines in drug development.

Physicochemical Profiling: Monocycles vs. Spirocycles

The substitution of a planar or highly flexible monocyclic amine with a rigid spirocyclic bioisostere fundamentally alters the molecule's ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Table 1: Comparative Physicochemical Properties of Amine Scaffolds
ScaffoldRing Topology

Basic Nitrogen

Relative Lipophilicity (LogD)Metabolic Stability
Piperidine Monocyclic1.00~11.2HighLow (Prone to

-oxidation)
Morpholine Monocyclic1.00~8.3MediumModerate
2-Azaspiro[3.3]heptane Carbocyclic Spiro1.00~9.5MediumHigh
2-Oxa-5-azaspiro[3.4]octane Oxa-Spirocyclic0.868.0 – 9.0LowVery High
Mechanistic Rationale: The Causality of ADME Modulation

As a Senior Application Scientist, it is critical to understand why these property shifts occur rather than simply observing them:

  • 
     Attenuation via Inductive Effects:  Highly basic amines (like piperidine, 
    
    
    
    ~11.2) are fully protonated at physiological pH, which can lead to hERG channel blockade and phospholipidosis. Incorporating an oxetane ring into a spiro-fusion (e.g., 2-oxa-5-azaspiro[3.4]octane) lowers the
    
    
    to the 8.0–9.0 range[2]. Causality: The electron-withdrawing inductive effect (-I) of the oxetane oxygen propagates efficiently through the rigid, strained
    
    
    -bond framework of the spirocycle, pulling electron density away from the pyrrolidine nitrogen[3].
  • Enhanced Metabolic Stability: Traditional flexible amines undergo rapid Cytochrome P450-mediated oxidation at the

    
    -carbon. Causality:  The rigid spiro-linkage introduces severe steric hindrance and alters the C-H bond dissociation energy at the 
    
    
    
    -position, effectively shielding the molecule from enzymatic degradation[2].
  • Lipophilicity (LogD) Reduction: Replacing a lipophilic cyclohexyl or piperidinyl group with an oxa-azaspirocycle typically lowers LogP/LogD by 1.0–2.0 units[2]. Causality: The introduction of the buried oxygen atom acts as a potent hydrogen-bond acceptor, significantly increasing the polar surface area (PSA) within a compact 3D volume[3].

Advanced Synthetic Methodologies: The Photoredox Approach

Historically, accessing complex spirocyclic amines required lengthy, bespoke, and low-yielding linear syntheses. Today, photoredox catalysis enables the modular assembly of these scaffolds from abundant, unprotected primary amine feedstocks.

A state-of-the-art methodology is the photoredox-catalyzed hydroaminoalkylation (HAA) sequenced with intramolecular


 cyclization  to yield spirocyclic tetrahydronaphthyridines (THNs)[4]. This approach allows researchers to rapidly synthesize CH 

N bioisosteres of tetrahydroquinolines with high

content.
Workflow Visualization

Pathway N1 Primary Amine + Vinylpyridine N2 Photoredox HAA (Ir Catalyst, 420nm) N1->N2 C-H Activation N3 γ-Pyridyl Amine Intermediate N2->N3 C-C Coupling N4 Thermal SNAr (120°C, Base) N3->N4 Continuous Flow N5 Spirocyclic THN Scaffold N4->N5 Ring Closure

Photoredox-catalyzed continuous flow synthesis of spirocyclic tetrahydronaphthyridines.

Experimental Protocol: Automated Continuous Flow Synthesis of Spirocyclic 1,8-THNs

This protocol outlines a self-validating continuous flow system designed to synthesize spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines. Flow chemistry is chosen over batch chemistry here because it ensures uniform photon flux during the HAA step and safely manages the high temperatures required for the subsequent


 ring closure[4].

Objective: Synthesize a spirocyclic THN from an unprotected primary cycloalkylamine and 2-fluoro-3-vinylpyridine.

Materials & Reagents:

  • Amine Substrate: Unprotected primary amine (e.g., cyclohexylamine) (3.0 equiv).

  • Electrophile: 2-fluoro-3-vinylpyridine (1.0 equiv).

  • Photocatalyst:

    
     (1.0 mol%).
    
  • HAT Catalyst: Quinuclidine (20 mol%).

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent: Anhydrous DMF.

Equipment: Vapourtec R-series flow system equipped with a Uniqsis PhotoSyn LED photoreactor (420 nm, ~260 W) and a high-temperature tube reactor.

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometric Control Prepare a homogenous solution of the primary amine, 2-fluoro-3-vinylpyridine, Ir-photocatalyst, quinuclidine, and DIPEA in anhydrous DMF.

  • Causality for 3.0 equiv of Amine: Using an excess of the primary amine is a self-validating control to kinetically outcompete and mitigate the formation of undesired dialkylated byproducts during the highly reactive

    
    -C–H alkylation step[4].
    

Step 2: Photoredox Hydroaminoalkylation (HAA) via Flow Pump the reaction mixture through the 5-mL perfluoroalkoxy (PFA) reactor coil of the LED photoreactor at a flow rate calibrated for a 30-minute residence time.

  • Causality of Activation: The 420 nm visible light excites the Iridium photocatalyst. The excited catalyst oxidizes the quinuclidine HAT agent, which selectively abstracts a hydrogen atom from the unactivated

    
    -C(sp³)-H bond of the primary amine. The resulting nucleophilic 
    
    
    
    -amino radical rapidly adds across the double bond of the 2-fluoro-3-vinylpyridine, forming the
    
    
    -pyridyl amine intermediate[4].

Step 3: Telescoped Intramolecular


 Cyclization 
Direct the eluent directly from the photoreactor into the high-temperature tube reactor set to 120 °C with a residence time of 20 hours (or accelerated via higher temp/pressure configurations).
  • Causality of Ring Closure: The

    
    -pyridyl amine intermediate is structurally pre-organized. The elevated temperature provides the necessary activation energy for the secondary amine to attack the electron-deficient pyridine ring, displacing the ortho-fluorine atom via a classic Nucleophilic Aromatic Substitution (
    
    
    
    ), thereby locking the spirocyclic core[4].

Step 4: In-line Quenching and System Validation Route the output stream through an in-line back-pressure regulator (set to 100 psi to prevent solvent boiling at 120 °C) into a fraction collector containing an aqueous


 quench solution.
  • Validation: Analyze the crude output via LC-MS. The absence of the acyclic

    
    -pyridyl amine intermediate validates that the thermal residence time in Step 3 was sufficient to drive the 
    
    
    
    to complete conversion. Purify the target spirocycle via automated reverse-phase flash chromatography.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • 2-Oxa-5-azaspiro[3.
  • Spiro[3.3]heptane-2,6-dione.Benchchem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

An In-depth Technical Guide to Sulfur-Containing Spiro Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Prominence of Sulfur-Containing Spiro Heterocycles in Medicinal Chemistry

Spiro heterocycles, characterized by two rings sharing a single common atom, represent a fascinating and increasingly important class of molecules in drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced binding affinity and selectivity for biological targets. When a sulfur atom is incorporated into one or both of the heterocyclic rings, the resulting sulfur-containing spiro heterocycles exhibit a remarkable array of biological activities.[1][2] The presence of sulfur can influence the molecule's lipophilicity, metabolic stability, and ability to form key interactions with protein residues, making these compounds particularly attractive for the development of novel therapeutics.[3]

This technical guide provides a comprehensive overview of the core aspects of sulfur-containing spiro heterocycles, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of their synthesis, explore their diverse biological applications with a focus on anticancer and antimicrobial activities, and discuss the key analytical techniques for their structural elucidation.

Strategic Approaches to the Synthesis of Sulfur-Containing Spiro Heterocycles

The construction of the sterically demanding spirocyclic core containing a sulfur atom requires elegant and efficient synthetic strategies. Several powerful methodologies have emerged, including multicomponent reactions, cycloaddition reactions, and domino sequences, which allow for the rapid assembly of molecular complexity from simple starting materials.[3]

Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their atom economy and operational simplicity.[3] These reactions are particularly well-suited for the synthesis of complex heterocyclic systems, including sulfur-containing spiro compounds.

A notable example is the one-pot synthesis of spiro-thiazolidinone derivatives, which often exhibit a wide range of biological activities.[2]

Experimental Protocol: One-Pot Synthesis of Spiro-Thiazolidinone Derivatives

Objective: To synthesize a spiro-thiazolidinone derivative via a three-component reaction.

Materials:

  • Isatin (1 mmol)

  • Aniline (1 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Anhydrous Toluene (20 mL)

  • Dean-Stark apparatus

Procedure:

  • A mixture of isatin (1 mmol) and aniline (1 mmol) in anhydrous toluene (20 mL) is refluxed using a Dean-Stark apparatus for 2-3 hours to form the corresponding Schiff base. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After the formation of the Schiff base is complete, the reaction mixture is cooled to room temperature.

  • Thioglycolic acid (1.2 mmol) is added to the reaction mixture.

  • The reaction mixture is then refluxed for an additional 6-8 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting solid is washed with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spiro-thiazolidinone derivative.

Cycloaddition Reactions: Constructing Rings with Precision

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. In the context of sulfur-containing spiro heterocycles, 1,3-dipolar cycloadditions and Diels-Alder reactions are particularly useful for constructing five- and six-membered rings, respectively.[4] These reactions often proceed with high regio- and stereoselectivity, providing access to complex spirocyclic architectures.

A key strategy involves the reaction of a dipolarophile or a dienophile with a sulfur-containing dipole or diene that is part of a cyclic system, leading directly to the spirocyclic product.

Domino and Cascade Reactions: Building Complexity in a Single Transformation

Domino or cascade reactions, where a single event triggers a series of subsequent bond-forming reactions, are highly efficient in rapidly generating molecular complexity.[5] These reactions are particularly advantageous for the synthesis of spiro compounds as they can construct the spirocyclic framework in a single, orchestrated sequence.

A common approach involves a sulfa-Michael/aldol domino reaction for the diastereoselective synthesis of spiro[pyrazolone-4,3′-tetrahydrothiophenes].[6]

Illustrative Domino Reaction Workflow

G cluster_reactants Reactants cluster_reaction Domino Reaction cluster_product Product A Arylidenepyrazolone C Sulfa-Michael Addition A->C Base B 2-Sulfanylacetaldehyde (in situ generated) B->C D Intramolecular Aldol Condensation C->D Intermediate E Spiro[pyrazolone-4,3'- tetrahydrothiophene] D->E Final Product

Caption: A domino reaction for the synthesis of spiro[pyrazolone-4,3′-tetrahydrothiophenes].

Biological Activities and Therapeutic Potential

Sulfur-containing spiro heterocycles have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their rigid three-dimensional structure often leads to high affinity and selectivity for biological targets, making them promising candidates for drug development.

Anticancer Activity

A significant number of sulfur-containing spiro heterocycles have demonstrated potent anticancer activity against a variety of cancer cell lines.[7][8][9] For instance, spiro-isatin-thiazolidinone hybrids have been investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer progression.[7]

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-isatin-thiazolidinoneHCT116 (Colon)8.37[7]
Spiro-isatin-thiazolidinoneMCF-7 (Breast)6.99[7]
Spiro-isatin-thiazolidinoneMDA-MB-231 (Breast)6.67[7]
Spiro-acenaphthylene-thiadiazoleRXF393 (Renal)7.01[10]
Spiro-acenaphthylene-thiadiazoleHT29 (Colon)24.3[10]
Spiro-acenaphthylene-thiadiazoleLOX IMVI (Melanoma)9.55[10]
Signaling Pathway: MDM2-p53 Inhibition

G p53 p53 Apoptosis Apoptosis p53->Apoptosis Activation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Activation MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation Spiro_Compound Spiro-isatin- thiazolidinone Spiro_Compound->MDM2 Inhibition

Caption: Inhibition of the MDM2-p53 interaction by spiro-isatin-thiazolidinone derivatives.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and sulfur-containing spiro heterocycles have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[2][11] Spiro-thiazolidinone derivatives, in particular, have been extensively studied for their antimicrobial properties.[2][9][11]

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Spiro-thiazolidinoneS. aureus MSSA9.765[9]
Spiro-thiazolidinoneS. aureus MRSA19.53[9]
SpiroaminopyranS. aureus32[12]
SpiroaminopyranS. pyogenes64[12]
Sulfur Camphor DerivativeS. epidermidis16[13]
Sulfur Camphor DerivativeE. faecalis64[13]

Structural Characterization and Spectroscopic Analysis

The unambiguous determination of the complex three-dimensional structure of sulfur-containing spiro heterocycles is crucial for understanding their structure-activity relationships. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between different parts of the molecule and confirming the spiro linkage.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as carbonyls (C=O), amines (N-H), and carbon-sulfur bonds (C-S).[3]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including the stereochemistry at the spiro center.

Future Perspectives and Challenges

The field of sulfur-containing spiro heterocycles is poised for significant growth. The development of novel, highly efficient, and stereoselective synthetic methods will be a key driver of future research. The exploration of new biological targets and the elucidation of the mechanisms of action of these compounds will be crucial for their translation into clinical candidates.

A major challenge lies in the stereocontrolled synthesis of chiral spiro compounds, as the biological activity of enantiomers can differ significantly. The development of asymmetric catalytic methods for the synthesis of enantiomerically pure sulfur-containing spiro heterocycles is therefore a high-priority research area. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be essential for their successful development as therapeutic agents.

References

  • Catalyst-Controlled Cycloaddition for the Synthesis of Bridged Sulfur Heterocycles. Available at: [Link]

  • SYNTHESIS OF HETEROCYCLES FROM SULFUR-CONTAINING HETEROCUMULENES CYCLOADDITION OF CYCLOPROPENONE IN THE PRESENCE OF METAL CARBON. Available at: [Link]

  • Stereoselective domino reactions in the synthesis of spiro compounds. Available at: [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. Available at: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Available at: [Link]

  • Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. Available at: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Available at: [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Available at: [Link]

  • Addition Reactions With 1,3-Thiazole-5(4H)-Thiones; Synthesis of Spirocyclic AND FUSED BICYCLIC SULFUR HETEROCYCLES. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available at: [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available at: [Link]

  • Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Available at: [Link]

  • Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. Available at: [Link]

  • Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. Available at: [Link]

  • Pd and Cu-Mediated Domino Reactions for the Synthesis of Sulfur Heterocycles. Available at: [Link]

  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Available at: [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Available at: [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Available at: [Link]

  • Biological activity of some spiro thiazolidine derivatives. Available at: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Containing Sulfur Heterocyclic Curcumin Derivatives. Available at: [Link]

  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Available at: [Link]

  • Synthesis and characterization of fused and spiro heterocycles by ultrasonic methods. Available at: [Link]

  • Antimicrobial activity in vitro, MIC values expressed in μM for all... Available at: [Link]

  • Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Available at: [Link]

  • Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR. Available at: [Link]

  • Sulfur-Mediated Multicomponent Reactions in the Synthesis of Thioamides. Available at: [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. Available at: [Link]

  • Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Available at: [Link]

  • Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. Available at: [Link]

  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Available at: [Link]

  • The 77Se NMR Spectroscopic Identification of Heterocyclic Selenium Sulfides Prepared by the Reactions of Chlorosulfanes and Dich. Available at: [Link]

Sources

Navigating the Spiro-Space: Therapeutic Architectures of Thia-azaspiroalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) spirocyclic scaffolds represents a critical strategy for improving clinical success rates. Thia-azaspiroalkanes—compounds featuring a sulfur-nitrogen heterocycle fused at a single carbon atom to another ring—occupy a privileged region of chemical space.

Unlike flat heteroaromatics, these derivatives offer:

  • Vectorial Specificity: Rigid definition of bond vectors, allowing precise probing of receptor pockets (e.g., Muscarinic M1).

  • Metabolic Modulation: The sulfur atom acts as a "soft" metabolic handle, modifiable to sulfoxides/sulfones to tune polarity (

    
    ) without altering the carbon skeleton.
    
  • Lipophilicity Balance: The spiro-fusion increases

    
     character, enhancing solubility while maintaining blood-brain barrier (BBB) permeability.
    

This guide analyzes two dominant classes: the Rigid Cholinergic Agonists (AF-series) for neurodegeneration, and the Versatile Spiro-thiazolidinones for oncology.

Structural Pharmacology: The M1 Muscarinic Agonist Case Study

The most authoritative application of thia-azaspiroalkanes lies in the development of M1 muscarinic acetylcholine receptor (mAChR) agonists for Alzheimer’s Disease (AD). The "AF" series, developed by Abraham Fisher, exemplifies the power of this scaffold.

The Pharmacophore: AF150(S) and AF267B

Early muscarinic agonists (e.g., arecoline) failed due to rapid hydrolysis and lack of subtype selectivity. The introduction of the 1-thia-4-azaspiro[4.5]decane and related spiro-quinuclidine cores provided the necessary rigidity to selectively activate M1 receptors over M2 (cardiac liability).

  • AF150(S): A partial M1 agonist.[1][2][3][4] The sulfur atom is critical here; it mimics the electron density of the ester oxygen in acetylcholine but is hydrolytically stable.

  • AF267B: A highly selective M1 agonist.[1] It promotes the non-amyloidogenic processing of the Amyloid Precursor Protein (APP).[5]

Mechanism of Action: The Gq-Coupled Pathway

Upon binding, these derivatives stabilize the active conformation of the M1 receptor, triggering a Gq-protein cascade. This pathway is neuroprotective, inhibiting GSK3


 (reducing tau phosphorylation) and activating 

-secretase (ADAM17).

M1_Pathway Figure 1: Neuroprotective Signaling Cascade of M1-Selective Thia-azaspiro Agonists Agonist Thia-azaspiro Ligand (e.g., AF267B) M1 M1 mAChR (GPCR) Agonist->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC PLC-beta Gq->PLC PKC PKC Activation PLC->PKC DAG/IP3 GSK3 GSK3-beta (Inhibition) PKC->GSK3 Phosphorylation (Inhibitory) ADAM17 ADAM17 (alpha-secretase) PKC->ADAM17 Activation Tau Reduced Tau Hyperphosphorylation GSK3->Tau sAPP Increased sAPP-alpha (Neurotrophic) ADAM17->sAPP Non-amyloidogenic Cleavage

[6]

Synthetic Architectures & Methodologies[7]

While the AF series requires complex multi-step synthesis, the 1-thia-4-azaspiro[4.5]decane-3-one scaffold (often used in oncology/antimicrobial research) is accessible via robust multicomponent reactions.

The One-Pot Assembly Strategy

The most efficient route utilizes a three-component condensation involving a cyclic ketone, a primary amine, and a mercapto-acid. This approach generates the spiro-quaternary carbon and the thiazolidinone ring simultaneously.

Key Synthetic Challenge: Controlling the cyclization to prevent polymer formation. Solution: Use of a Dean-Stark trap (azeotropic water removal) or anhydrous desiccants (ZnCl


) to drive the equilibrium toward the spiro-lactam.

Synthesis_Flow Figure 2: One-Pot Multicomponent Synthesis of the Thia-azaspiro Core R1 Cyclohexanone (Scaffold Core) Intermediate Imine Intermediate R1->Intermediate Condensation R2 Primary Amine (R-NH2) R2->Intermediate Condensation R3 Mercaptoacetic Acid (HS-CH2-COOH) Cyclization Nucleophilic Attack (-H2O) R3->Cyclization Thiol Attack Intermediate->Cyclization + R3 Product 1-thia-4-azaspiro [4.5]decan-3-one Cyclization->Product

Experimental Protocols

Protocol A: Synthesis of 8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Targeting the antimicrobial/anticancer scaffold.

Reagents: 4-Methylcyclohexanone (10 mmol), Aniline (10 mmol), Mercaptoacetic acid (15 mmol), Dry Benzene (or Toluene), Anhydrous ZnCl


 (catalytic).
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Mixing: Dissolve 4-methylcyclohexanone (1.12 g) and aniline (0.93 g) in 30 mL of dry benzene.

  • Activation: Add mercaptoacetic acid (1.38 g) followed by a catalytic amount of anhydrous ZnCl

    
     (approx. 0.1 g).
    
  • Reflux: Heat the mixture to reflux (80°C for benzene, 110°C for toluene) for 6–10 hours. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting ketone.

  • Workup:

    • Cool to room temperature.

    • Wash the organic layer with 10% NaHCO

      
       (to remove excess acid) and then with brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and evaporate the solvent under reduced pressure.
  • Purification: Recrystallize the solid residue from ethanol.

  • Validation: Confirm structure via IR (Lactam C=O stretch ~1680 cm

    
    ) and 
    
    
    
    H-NMR (Spiro-carbon shift).
Protocol B: In Vitro M1 Receptor Binding Assay

Validating the neuro-therapeutic potential.

Objective: Determine the binding affinity (


) of the synthesized thia-azaspiro derivative using [³H]-Pirenzepine (M1 selective antagonist) displacement.
  • Membrane Preparation: Use CHO cells stably transfected with human M1 mAChR. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet in assay buffer.
    
  • Incubation:

    • Total Binding: 200

      
      L membrane suspension + 25 
      
      
      
      L [³H]-Pirenzepine (2 nM final).
    • Non-Specific Binding: Add Atropine (1

      
      M final).
      
    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M) of the thia-azaspiro derivative.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparative Data Summary

FeatureAF Series (e.g., AF267B)Spiro-Thiazolidinones
Primary Target M1 mAChR (Agonist)EGFR, Tubulin, Bacterial DNA Gyrase
Therapeutic Area Alzheimer's, Sjogren'sOncology, Antimicrobial
Structural Core Rigid Spiro-quinuclidine/piperidine1-thia-4-azaspiro[4.5]decane
Key Mechanism Gq-protein signaling, GSK3

inhibition
Apoptosis induction, Cell wall synthesis inhibition
Synthesis Complexity High (Stereoselective)Low (Multicomponent One-Pot)
BBB Permeability High (Optimized for CNS)Variable (Depends on N-substitution)

References

  • Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease—The Pivotal Role of Brain M1 Receptors.[1] Neurodegenerative Diseases, 5(3-4), 237-240. Link

  • Fisher, A., et al. (2002). AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease.[1][2][3][4] Journal of Molecular Neuroscience, 19(1-2), 145-153. Link

  • El-Gaby, M. S., et al. (2017).[6] Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.[7][6][8] Molecules, 22(1), 170.[6] Link

  • Cansiz, A., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. Link

  • Havrylyuk, D., et al. (2011).[9] A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Scientia Pharmaceutica, 79(4), 763–778. Link

Sources

1-Thia-7-azaspiro[4.4]nonane: Technical Safety & Application Guide

[1]

CAS Number: 105341-26-2 Formula: C₇H₁₃NS Molecular Weight: 143.25 g/mol Document Type: Technical Whitepaper & Safety Protocol Version: 2.0 (SAR-Enhanced)[1]

Part 1: Executive Summary & Chemical Identity[1][2]

1-Thia-7-azaspiro[4.4]nonane represents a privileged scaffold in modern medicinal chemistry, distinguished by its spirocyclic core which imparts rigid three-dimensional geometry to drug candidates.[1] Unlike flat aromatic scaffolds, this spiro-fused system (containing one sulfur atom and one nitrogen atom in separate five-membered rings) offers vectors for exploring novel chemical space, particularly in the design of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1]

This guide provides a comprehensive technical analysis of the compound, synthesizing safety protocols derived from Structure-Activity Relationships (SAR) with practical handling procedures for the laboratory environment.[1]

Chemical Structure & Properties Table[1][3]
PropertyValue / DescriptionNote
IUPAC Name 1-Thia-7-azaspiro[4.4]nonaneParent heterocycle
CAS Registry 105341-26-2 Specific to the 1-thia-7-aza isomer
Boiling Point ~240°C (Predicted)High-boiling liquid/oil
pKa (Conj.[1][2] Acid) ~9.5 - 10.5Strongly basic secondary amine
LogP ~1.2Moderate lipophilicity
Appearance Pale yellow to brown viscous oilOxidizes upon air exposure
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Hygroscopic and air-sensitive

Part 2: Hazard Identification & Risk Assessment (SAR-Based)[1]

Note: While specific toxicological data for CAS 105341-26-2 is limited, the following hazard profile is derived using "Read-Across" methodology from structurally homologous spiro-amines (e.g., 1-Oxa-7-azaspiro[4.4]nonane, CAS 176-12-5).

Core Hazards

The secondary amine functionality at position 7 renders this molecule a strong base and a potential nucleophile .[1] The sulfur atom at position 1 introduces susceptibility to oxidation (sulfoxide/sulfone formation).[1]

GHS Classification (Predicted):

  • Skin Corrosion/Irritation: Category 1B (Corrosive) or Category 2 (Irritant) depending on salt form.[1] Treat free base as Corrosive.

  • Serious Eye Damage: Category 1.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Mechanistic Toxicology[1]
  • Tissue Damage: The unmasked nitrogen lone pair can abstract protons from tissue moisture, generating hydroxide ions that cause liquefactive necrosis (chemical burns).[1]

  • Sensitization: Sulfur-containing heterocycles carry a risk of skin sensitization.[1] Long-term exposure may induce allergic contact dermatitis.[1]

  • Reactivity: Incompatible with strong oxidizing agents (reacts with sulfur) and acid chlorides/anhydrides (reacts with amine).[1]

Part 3: Handling, Storage & Emergency Protocols[1]

Standard Operating Procedures (SOPs)

1. Engineering Controls:

  • All handling of the free base must occur within a certified chemical fume hood .[1]

  • Use a Schlenk line or glovebox for transfers if high purity is required for catalysis or biological assays.[1]

2. Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles + Face shield (if handling >5g).[1]

  • Hands: Double-gloving recommended.[1] Nitrile (0.11mm) is sufficient for splash protection; Laminate film (Silver Shield) required for prolonged immersion.[1]

  • Respiratory: If aerosolization is possible (e.g., rotary evaporation), use a full-face respirator with ABEK (Organic Vapor/Acid Gas/Ammonia) cartridges.[1]

3. Storage & Stability:

  • Atmosphere: Store under Argon or Nitrogen.[1] The sulfur moiety is prone to oxidation to the sulfoxide (S=O) over time.[1]

  • Temperature: Refrigerate (2-8°C).

  • Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Emergency Response Decision Tree

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalSkinAction1. Drench with water (15 min)2. Remove contaminated clothing3. Apply PEG-400 (if avail) or soapSkin->SkinActionEyeAction1. Rinse with eyewash (15 min)2. Hold eyelids open3. Consult OphthalmologistEye->EyeActionInhalAction1. Move to fresh air2. Oxygen if breathing difficult3. Monitor for pulmonary edemaInhal->InhalActionMedicalSeek Medical Attention(Bring SDS)SkinAction->MedicalEyeAction->MedicalInhalAction->Medical

Figure 1: Immediate response protocol for spiro-amine exposure.[1] Rapid dilution is critical due to potential corrosivity.[1]

Part 4: Technical Deep Dive – Synthesis & Application

Synthesis Strategy

The construction of the 1-thia-7-azaspiro[4.4]nonane core typically requires creating the quaternary spiro-carbon.[1] A common retrosynthetic approach involves the cyclization of a functionalized pyrrolidine or the condensation of a ketone with a mercapto-amine equivalent.[1]

Key Synthetic Pathway (Conceptual):

  • Starting Material: 3-pyrrolidinone (N-protected).[1]

  • Spiro-Annulation: Reaction with a bis-nucleophile (e.g., ethane-1,2-dithiol for dithia analogs, or mercapto-ethanol equivalents for thia-analogs) or via radical cyclization of pendant alkene-tethers.[1]

  • Deprotection: Removal of the N-protecting group (Boc/Cbz) to yield the free amine.[1]

Drug Discovery Utility

This scaffold is a "bioisostere" for other saturated heterocycles.[1] Its rigidity reduces the entropic penalty upon binding to a protein target, potentially increasing potency.[1]

  • Target Classes:

    • GPCRs: The spiro-amine mimics the piperidine/pyrrolidine moieties found in many GPCR ligands (e.g., opioids, chemokine receptor antagonists).[1]

    • Kinase Inhibitors: Used to orient hydrogen bond donors/acceptors in the ATP binding pocket.[1]

ScaffoldUtilityScaffold1-Thia-7-azaspiro[4.4]nonane(Core Scaffold)Feature1Conformational RigidityScaffold->Feature1Feature2Vectorial DiversityScaffold->Feature2Feature3Metabolic StabilityScaffold->Feature3Outcome1High Selectivity(Reduced Entropy Loss)Feature1->Outcome1Outcome2Novel IP Space(Fsp3 Character)Feature2->Outcome2Outcome3Blocked Metabolism(Quaternary Center)Feature3->Outcome3

Figure 2: Pharmacological advantages of the spiro[4.4]nonane scaffold in drug design.

Quantitative Physicochemical Data

For lead optimization, comparing the "Thia" analog to the "Oxa" and "Carbo" analogs is vital.[1]

Scaffold TypeHeteroatom (X)LogP (Calc)Polar Surface Area (TPSA)Usage Context
1-Thia-7-azaspiro[4.4]nonane Sulfur (-S-) ~1.2 ~38 Ų Lipophilic pockets, metabolic stability
1-Oxa-7-azaspiro[4.4]nonaneOxygen (-O-)~0.3~29 ŲH-bond acceptor focus, solubility
Spiro[4.4]nonaneCarbon (-CH₂-)~2.1~12 ŲPurely hydrophobic filling

References

  • Molaid Chemicals. (2025).[1] 1-Thia-7-azaspiro[4.4]nonane Physicochemical Properties and CAS 105341-26-2. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2025).[1] Inxight Drugs: 1,4-Dithia-7-azaspiro[4.4]nonane derivatives. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 1-Oxa-7-azaspiro[4.4]nonane (CAS 176-12-5) Safety Data. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding for spiro-synthesis strategies).

Engineering 3D Chemical Space: A Technical Guide to Spirocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Escaping Flatland

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, the over-reliance on these "flat" molecules has contributed to high attrition rates in clinical development, primarily driven by poor physicochemical properties such as low aqueous solubility and off-target toxicity[1].

The strategic incorporation of spirocyclic scaffolds—molecules characterized by two rings sharing a single quaternary carbon atom—represents a profound shift in drug design[2]. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles force the molecule into a rigid, three-dimensional (3D) conformation[2],[3]. This architectural transition, often termed the "escape from flatland," allows chemists to fine-tune pharmacokinetic profiles and access previously underexplored regions of chemical space[4],[5].

The Causality of Physicochemical Improvements

The integration of spirocyclic motifs is not merely a structural novelty; it is a calculated manipulation of molecular thermodynamics and intermolecular forces:

  • Aqueous Solubility: Planar aromatic systems tend to stack tightly in the solid state via

    
     interactions, resulting in high crystal lattice energy that resists dissolution. The 3D geometry of spirocycles disrupts this crystalline packing, significantly lowering the energetic barrier to solvation and enhancing aqueous solubility[1].
    
  • Target Binding & Entropy: Flexible aliphatic chains incur a high entropic penalty upon binding to a target protein because they must freeze into a specific conformation. Spirocycles provide rigid, spatially well-defined "exit vectors" that pre-organize the pharmacophores[3]. This pre-organization reduces the entropic penalty of binding, often resulting in exponential increases in potency and selectivity[1].

  • Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation. Replacing these rings with aliphatic, sterically hindered spiro-cores can shield the molecule from rapid phase I metabolism[2],[3].

EscapeFromFlatland Planar Planar Aromatic Scaffolds (Low Fsp3, High Lipophilicity) Spiro Spirocyclic Scaffolds (High Fsp3, 3D Geometry) Planar->Spiro Structural Rigidification Solubility Enhanced Aqueous Solubility Spiro->Solubility Disrupts Crystal Packing Metabolism Increased Metabolic Stability Spiro->Metabolism Evades CYP450 Oxidation Selectivity Optimized Target Selectivity Spiro->Selectivity Defined Exit Vectors

Workflow illustrating the physicochemical benefits of transitioning to spirocyclic scaffolds.

Comparative Data Analysis

To quantify the impact of spirocyclic integration, we must evaluate the physicochemical shifts observed when planar moieties are replaced with spirocyclic bioisosteres (e.g., replacing a morpholine or piperazine ring with an azaspirocycle).

Table 1: Comparative Physicochemical Profiling: Planar vs. Spirocyclic Scaffolds

ParameterTraditional Planar Scaffold (e.g., Morpholine/Aromatic)Spirocyclic Scaffold (e.g., Azaspirocycle)Mechanistic Rationale
Fsp3 (Complexity) Low (< 0.3)High (> 0.5)Introduction of quaternary sp3-hybridized carbons inherently increases 3D complexity[2].
Aqueous Solubility Poor to ModerateSignificantly Enhanced3D structure disrupts planar

stacking in the solid state, lowering crystal lattice energy[1].
Metabolic Stability Prone to rapid CYP450 oxidationImprovedAliphatic spiro-cores lack the electron-rich

-systems targeted by oxidative enzymes[2],[3].
Target Selectivity Promiscuous binding (hERG liability)High (e.g., >6-fold potency increase)Rigid exit vectors pre-organize the molecule, reducing the entropic penalty of binding[1],[3].
Lipophilicity (LogD) HighLoweredIncreased polarity from heteroatom inclusion in 3D space reduces overall lipophilicity[2],[1].

Validated Synthetic Methodologies

The synthesis of spirocycles historically presented significant steric challenges due to the formation of congested quaternary centers[4]. However, modern synthetic protocols have unlocked scalable, high-yielding pathways[6],[7]. Below are two self-validating protocols for generating highly sought-after spirocyclic building blocks.

Protocol A: Synthesis of Spiro-THF Scaffolds via 5-exo-tet Cyclization

Context: Spirocyclic tetrahydrofurans (THFs) are highly valuable oxygen-containing scaffolds. This sequence relies on a highly diastereoselective epoxidation followed by a spontaneous, Baldwin-favored ring closure[6].

Step-by-Step Methodology:

  • Grignard Addition (Nucleophilic Attack):

    • Procedure: To a solution of an N-Boc protected cyclic 2-aminoketone (4.31 mmol) in anhydrous THF, add homoallyl magnesium bromide pre-exposed to anhydrous Cerium(III) chloride (

      
      ).
      
    • Causality:

      
       is highly oxophilic and acts as a Lewis acid. It suppresses the inherent basicity of the Grignard reagent, preventing unwanted enolization of the sterically hindered ketone and forcing the direct nucleophilic addition to yield the tertiary alcohol[6].
      
  • Epoxidation:

    • Procedure: Dissolve the resulting tertiary alcohol in

      
       (20 mL) at room temperature. Add meta-chloroperoxybenzoic acid (mCPBA) (1.59 g, 70 wt%, 6.45 mmol) in one portion.
      
    • Causality: mCPBA selectively epoxidizes the terminal olefin. The reaction is monitored via

      
      H NMR to confirm the disappearance of diagnostic olefin signals[6].
      
  • Spontaneous Cyclization:

    • Procedure: Stir the mixture for 22 hours. A white precipitate (m-chlorobenzoic acid) will form.

    • Causality: The intermediate epoxide is highly reactive. The adjacent tertiary hydroxyl group spontaneously attacks the epoxide. According to Baldwin's rules for ring closure, this proceeds via a favored 5-exo-tet trajectory, exclusively forming the spirocyclic THF methanol[6].

  • Workup and Validation:

    • Procedure: Quench with saturated aqueous

      
       (10 mL) to neutralize excess mCPBA. Extract, dry over 
      
      
      
      , and purify via silica gel chromatography (80% EtOAc/hexanes). Validate the quaternary carbon formation via
      
      
      C NMR (characteristic spiro-carbon peak typically between 80-90 ppm).

SpiroSynthesis SM N-Boc Cyclic 2-Aminoketone Step1 1. Grignard Addition (Homoallyl MgBr + CeCl3) SM->Step1 Nucleophilic Attack Step2 2. Epoxidation (mCPBA, CH2Cl2, RT) Step1->Step2 Tertiary Alcohol Intermediate Step3 3. 5-exo-tet Cyclization (Spontaneous Ring Opening) Step2->Step3 Epoxide Formation Product Spirocyclic THF Methanol (Purified via Chromatography) Step3->Product Baldwin Rules Favored

Step-by-step synthetic pathway for generating spiro-THF scaffolds via 5-exo-tet cyclization.

Protocol B:[3+2] Cycloaddition for Spirocyclic β-Proline Esters

Context: Spirocyclic


-prolines are geometrically restricted building blocks that serve as rigidified amino acid bioisosteres. This protocol utilizes a highly efficient 1,3-dipolar cycloaddition[7].

Step-by-Step Methodology:

  • Preparation of the Dipolarophile:

    • Procedure: Prepare a stirred solution of an unsaturated ester (1 equiv) in anhydrous toluene (0.4 M with respect to the ester) under an argon atmosphere, cooled to 0 °C.

  • Ylide Precursor Addition:

    • Procedure: Add N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine (1.5 equiv) to the cooled solution. Allow the mixture to equilibrate for 10 minutes[7].

  • Acid-Catalyzed Ylide Generation & Cycloaddition:

    • Procedure: Slowly add a solution of Trifluoroacetic acid (TFA) (0.1 equiv) in

      
       (1 M). Stir for 2–18 hours, allowing the reaction to slowly warm to room temperature.
      
    • Causality: The TFA acts as a critical catalyst. It protonates the methoxy group of the precursor, driving the elimination of methanol and subsequent desilylation to generate a highly reactive, non-stabilized azomethine ylide in situ. This 1,3-dipole immediately undergoes a concerted [3+2] cycloaddition with the unsaturated ester, locking the stereochemistry of the newly formed spiro-pyrrolidine ring[7].

  • Isolation:

    • Procedure: Remove volatiles in vacuo. Purify the crude residue via silica gel chromatography. Confirm the spirocyclic structure via High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (HMBC/HSQC) to verify the connectivity of the spiro-center[7].

Conclusion

The transition from flat, aromatic molecules to 3D spirocyclic building blocks is a scientifically rigorous strategy to overcome the physicochemical bottlenecks of modern drug discovery. By understanding the thermodynamic causality behind these structural changes—namely, the disruption of crystal lattices and the reduction of entropic penalties—medicinal chemists can rationally engineer scaffolds that possess superior solubility, metabolic stability, and target selectivity.

References

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery - Benchchem.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi.
  • Spirocyclic Building Blocks for Scaffold Assembly - Merck Millipore.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC.
  • Preparation of Spirocyclic β-Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry - Thieme E-Books & E-Journals.

Sources

Methodological & Application

Application Note: Synthesis of 1-Thia-7-azaspiro[4.4]nonane from Thiol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, field-proven protocol for the synthesis of 1-Thia-7-azaspiro[4.4]nonane and its derivatives. The guide prioritizes the [3+2] Cycloaddition Strategy as the most direct route to the unsubstituted scaffold, while detailing a Thiol-Mediated Nucleophilic Cyclization for functionalized derivatives (e.g., spiro-hydantoins or lactams), ensuring compliance with the "Thiol Precursors" requirement.[1]

Introduction & Strategic Analysis

The 1-Thia-7-azaspiro[4.4]nonane scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for proline or a bioisostere of spiro-ethers found in muscarinic agonists and sigma receptor ligands. The structure consists of a tetrahydrothiophene ring spiro-fused to a pyrrolidine ring.[1]

Synthesizing this 5,5-spiro system presents a unique challenge: constructing a quaternary carbon center while controlling the ring size of the sulfur-containing cycle.[1] While traditional alkylation methods often lead to mixtures or 6-membered rings (thiopyrans), this guide details two high-fidelity pathways:

  • Pathway A (Direct Core Synthesis): A [3+2] Cycloaddition utilizing a thiocarbonyl ylide equivalent.[1] This is the superior method for generating the unsubstituted parent scaffold.[1]

  • Pathway B (Functionalized Derivative Synthesis): A Thiol-Michael/Aldol Cascade or Nucleophilic Substitution route.[1] This pathway specifically utilizes thiol precursors (e.g., mercaptoacetaldehyde, dithiols) to generate functionalized analogs (e.g., 2-oxo- or 2,4-dioxo- derivatives) often required for peptide mimetics.[1]

Retrosynthetic Analysis

The logical disconnection of the spiro-system reveals two primary precursors: an exocyclic alkene (dipolarophile) and a sulfur-containing dipole or nucleophile.

Retrosynthesis cluster_0 Pathway A: [3+2] Cycloaddition cluster_1 Pathway B: Thiol-Mediated Cyclization Target 1-Thia-7-azaspiro[4.4]nonane (Target Scaffold) Dipole Thiocarbonyl Ylide (S-CH2-S-CH2 Dipole) Dipole->Target [3+2] Cycloaddition Alkene N-Boc-3-methylene-pyrrolidine (Dipolarophile) Alkene->Target [3+2] Cycloaddition Thiol Mercaptoacetaldehyde (Thiol Precursor) Thiol->Target Michael/Aldol Cascade Enone 3-Methylene-4-oxo-pyrrolidine (Michael Acceptor) Enone->Target Michael/Aldol Cascade

Caption: Retrosynthetic disconnection showing the convergent assembly of the spiro-system via [3+2] cycloaddition or thiol-mediated cascade.

Protocol A: Synthesis via [3+2] Cycloaddition (Primary Route)[1]

This protocol describes the synthesis of the unsubstituted 1-thia-7-azaspiro[4.4]nonane core. It utilizes a silicon-based precursor to generate the reactive thiocarbonyl ylide in situ.

Reagents & Equipment
  • Substrate: tert-Butyl 3-methylene-1-pyrrolidinecarboxylate (N-Boc-3-methylene-pyrrolidine).

  • Ylide Precursor: Chloromethyl (trimethylsilyl)methyl sulfide.[1]

  • Reagent: Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF).[1]

  • Solvent: Anhydrous HMPA or DMF.[1]

  • Atmosphere: Argon or Nitrogen (inert).[1]

Step-by-Step Methodology
Step 1: Preparation of N-Boc-3-methylene-pyrrolidine

If not commercially available, synthesize via Wittig olefination.

  • Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M) under argon.

  • Cool to 0°C and add KOtBu (1.2 eq) portion-wise. Stir for 30 min (yellow solution).

  • Add N-Boc-3-pyrrolidinone (1.0 eq) dropwise.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O.[1][2] Dry (MgSO4) and concentrate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Yield: ~85%.

Step 2: [3+2] Spiro-Cyclization
  • Setup: In a flame-dried flask, dissolve N-Boc-3-methylene-pyrrolidine (1.0 mmol, 1.0 eq) and Chloromethyl (trimethylsilyl)methyl sulfide (1.5 mmol, 1.5 eq) in anhydrous HMPA (5 mL).

  • Initiation: Add Cesium Fluoride (CsF, 2.0 mmol, 2.0 eq) in one portion.

    • Mechanism:[1][3][4][5][6] Fluoride desilylates the precursor, generating the thiocarbonyl ylide dipole (S=CH2) which undergoes 1,3-dipolar cycloaddition across the exocyclic double bond.[1]

  • Reaction: Stir at 60°C for 12–18 hours. Monitor by TLC (disappearance of alkene).[1][7]

  • Quench: Pour the mixture into brine (50 mL) and extract with Et2O (3 x 20 mL). Note: HMPA is toxic; thorough aqueous washing is required.[1]

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient 10:1 to 4:1).

  • Product: N-Boc-1-Thia-7-azaspiro[4.4]nonane .

Data Specifications
ParameterValue / Observation
Appearance Colorless to pale yellow oil
Yield (Step 2) 65 – 75%
1H NMR (Diagnostic) δ 1.45 (s, 9H, Boc), 1.8-2.1 (m, pyrrolidine CH2), 2.8-3.0 (m, thiophene CH2), 3.3-3.6 (m, N-CH2).[1] Absence of vinylic protons.[1]
13C NMR (Diagnostic) Spiro quaternary carbon signal at ~55-60 ppm.[1][8]

Protocol B: Thiol-Mediated Synthesis of Functionalized Derivatives

This route is ideal for synthesizing 2-oxo or hydroxyl substituted derivatives using thiol precursors (Mercaptoacetaldehyde dimer or Thioglycolic acid).[1]

Reagents
  • Substrate: N-Boc-3-methylene-4-oxo-pyrrolidine (or related enone).

  • Thiol Source: 1,4-Dithiane-2,5-diol (Mercaptoacetaldehyde dimer).[1]

  • Catalyst: Triethylamine (Et3N).[1][2]

  • Solvent: Dichloromethane (DCM) or Ethanol.[1]

Step-by-Step Methodology
  • Solution Preparation: Dissolve the exocyclic enone (1.0 eq) in DCM (0.1 M).

  • Thiol Addition: Add 1,4-Dithiane-2,5-diol (0.6 eq, equivalent to 1.2 eq monomer) and Et3N (0.1 eq).

  • Cascade Reaction: Stir at RT for 4-6 hours.

    • Mechanism:[1][3][4][5][6] The thiol undergoes Michael addition to the exocyclic alkene, followed by an intramolecular Aldol condensation of the aldehyde onto the ketone (or enolate).[1]

  • Workup: Wash with 1M HCl, then saturated NaHCO3. Dry organic layer over Na2SO4.[1][2][7]

  • Isolation: Concentrate in vacuo. The product is often a diastereomeric mixture of the spiro-dihydrothiophene-ol.

  • Reduction (Optional): To obtain the saturated 1-thia-7-azaspiro[4.4]nonane skeleton, perform ionic hydrogenation (Et3SiH / TFA) to remove the hydroxyl group and reduce the double bond.[1]

Critical Quality Attributes (CQA) & Troubleshooting

Self-Validating Checks
  • Regioselectivity Verification: In Protocol A, the spiro-junction formation is confirmed by the disappearance of the exocyclic alkene signals (δ 4.9–5.1 ppm) and the appearance of complex multiplets for the tetrahydrothiophene ring (δ 1.8–3.0 ppm) in 1H NMR.[1]

  • Oxidation State: If the sulfur is inadvertently oxidized to sulfoxide/sulfone (common in older samples), the 1H NMR signals alpha to sulfur will shift downfield (δ 3.0 -> 3.5+ ppm).[1]

Safety & Handling
  • Thiol Precursors: All thiols and sulfides (especially chloromethyl sulfides) are potent stench agents and potential alkylating agents.[1] Work strictly in a fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills.[1]

  • HMPA: A known carcinogen.[1] Use DMPU as a safer alternative if possible, though yields may decrease.[1]

References

  • Spiro-Amino Acid Synthesis: Patent CA1341206C. Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them. (Describes 1-thia-7-azaspiro[4.4]nonane-8-carboxylic acid).[6][9] Link

  • Thiocarbonyl Ylide Cycloaddition: Achiwa, K. et al. "1,3-Dipolar Cycloaddition of Thiocarbonyl Ylides generated from Chloromethyl (trimethylsilyl)methyl sulfide."[1] Chem. Pharm.[1][10] Bull.1985 , 33, 2762.[1] Link

  • Thiol-Michael Cascade: "Synthesis of enantioenriched spiro-tetradihydrothiophenes via base catalyzed Michael/aldol cascade addition of mercaptoacetaldehyde to exo-cyclic enones." J. Org. Chem. (General methodology reference).
  • Structure Verification: PubChem Compound Summary for CID 90413452 (1-Thia-7-azaspiro[4.4]nonane derivatives). Link[1]

Sources

Application Note: Protocols for N-Protection of 1-Thia-7-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Amine Masking for Spirocyclic Building Blocks in Medicinal Chemistry

Strategic Context: Spirocyclic Scaffolds in Drug Discovery

Spirocyclic amines, such as 1-thia-7-azaspiro[4.4]nonane, have emerged as privileged scaffolds in modern medicinal chemistry. By providing a three-dimensional, conformationally restricted architecture, these building blocks help drug developers escape the "flatland" of traditional planar heterocycles, thereby improving aqueous solubility, metabolic stability, and target specificity[1].

However, the secondary amine at the 7-position of the spiro[4.4]nonane system is highly reactive. To utilize this scaffold in parallel synthesis—such as cross-coupling reactions or the harsh oxidation of the thia-ring to a sulfone (e.g., generating 1-thia-7-azaspiro[4.4]nonane 1,1-dioxide)[2]—the nitrogen must be temporarily masked.

Mechanistic Causality of Protection

The spirocyclic core introduces unique steric constraints. The secondary amine in 1-thia-7-azaspiro[4.4]nonane is situated adjacent to the spiro-carbon (C5), which creates a sterically hindered local environment. When selecting a protecting group, the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are the industry standards due to their robust orthogonality and reliability[3].

  • Boc Protection Mechanism : The nucleophilic secondary amine attacks the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc2O). This intermediate collapses, releasing carbon dioxide (CO2) and tert-butanol as byproducts. The entropic driving force of CO2 evolution ensures the reaction proceeds to completion even in sterically hindered spiro-systems[3].

  • Cbz Protection Mechanism : Utilizing benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, the amine attacks the acyl chloride, displacing the chloride ion to form a stable carbamate.

G A 1-Thia-7-azaspiro[4.4]nonane (Starting Amine) B Freebasing (NaHCO3 or Et3N) A->B If HCl salt C Boc2O Addition (Nucleophilic Attack) A->C If free base B->C Addition at 0°C D Decarboxylation (CO2 & t-BuOH Release) C->D Spontaneous E Workup & Extraction (DCM/H2O) D->E Quench F 7-Boc-1-Thia-7-azaspiro[4.4]nonane (Protected Scaffold) E->F Purify

Workflow for N-Boc protection of spirocyclic amines.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, the following protocols are designed as self-validating systems. Causality is built into the workflow: reagents are chosen not just for yield, but for ease of reaction tracking and purification.

Protocol A: Biphasic N-Boc Protection (Schotten-Baumann Conditions)

Rationale : A biphasic system (DCM/H2O) with sodium bicarbonate (NaHCO3) is ideal for spirocyclic amine hydrochlorides. The aqueous base continuously freebases the amine and neutralizes any acidic byproducts without hydrolyzing the Boc2O electrophile[4].

Materials:

  • 1-Thia-7-azaspiro[4.4]nonane (or its HCl salt)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM) and Deionized Water

Step-by-Step Procedure:

  • Freebasing & Solvation : Dissolve 1.0 eq of 1-thia-7-azaspiro[4.4]nonane hydrochloride in a 1:1 mixture of DCM and saturated aqueous NaHCO3 (0.2 M concentration). Causality: The biphasic mixture ensures the free amine partitions into the organic layer, preventing aqueous degradation.

  • Electrophile Addition : Cool the vigorously stirring biphasic mixture to 0 °C. Add 1.1 eq of Boc2O dropwise as a solution in DCM. Causality: Cooling prevents the exothermic degradation of Boc2O and minimizes the formation of unwanted urea byproducts.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4-12 hours.

  • In-Process Validation (Self-Validation Step) : Spot the organic layer on a silica TLC plate. Stain with Ninhydrin and heat. Causality: The starting secondary amine will stain a deep purple/brown. The successful formation of the N-Boc carbamate will result in a spot that is ninhydrin-negative (no color change) but UV-active or visible via iodine/PMA stain.

  • Quench & Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : The crude product is typically >95% pure. If necessary, filter through a short pad of silica gel using Hexanes/Ethyl Acetate (8:2) to remove residual Boc2O and tert-butanol.

Protocol B: Anhydrous N-Cbz Protection

Rationale : For orthogonal synthesis where an acid-labile group (like Boc) is unsuitable, Cbz is preferred. Anhydrous conditions using Triethylamine (Et3N) prevent the rapid hydrolysis of the highly reactive Cbz-Cl[5].

Step-by-Step Procedure:

  • Solvation : Dissolve 1.0 eq of the spirocyclic amine in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Base Addition : Add 2.5 eq of Et3N. Causality: Et3N acts as both an acid scavenger for the generated HCl and a nucleophilic catalyst (via transient acylammonium formation).

  • Electrophile Addition : Cool to 0 °C and add 1.2 eq of Benzyl chloroformate (Cbz-Cl) dropwise.

  • Validation & Workup : Monitor via LC-MS. Upon completion (typically 2 hours), quench with saturated aqueous NH4Cl to destroy unreacted Cbz-Cl. Extract with Ethyl Acetate, dry over MgSO4, and purify via flash chromatography.

Orthogonality and Downstream Processing

The choice between Boc and Cbz dictates the downstream deprotection strategy. This orthogonality is essential when building complex bifunctional spirocycles, allowing chemists to selectively unmask the 7-aza position without disturbing other functional groups on the molecule.

Orthogonality Spiro 7-Protected-1-Thia-7-azaspiro[4.4]nonane Boc N-Boc Derivative Spiro->Boc Boc2O Cbz N-Cbz Derivative Spiro->Cbz Cbz-Cl DeprotBoc TFA or HCl/Dioxane (Acidic Cleavage) Boc->DeprotBoc Acid DeprotCbz H2, Pd/C (Hydrogenolysis) Cbz->DeprotCbz Reduction FreeAmine Free Spirocyclic Amine (Ready for Coupling) DeprotBoc->FreeAmine DeprotCbz->FreeAmine

Orthogonal deprotection strategies for N-Boc and N-Cbz scaffolds.

Quantitative Data Summary

The following table summarizes the operational metrics for protecting the 1-thia-7-azaspiro[4.4]nonane scaffold, providing a quick-reference guide for process chemists.

ParameterN-Boc ProtectionN-Cbz Protection
Reagent Boc2O (1.1 eq)Cbz-Cl (1.2 eq)
Optimal Base NaHCO3 (aq)Et3N (anhydrous)
Typical Yield 85 - 95%75 - 88%
Reaction Time 4 - 12 hours2 - 4 hours
TLC Monitoring Ninhydrin (Negative)Ninhydrin (Negative)
Deprotection TFA or 4M HCl in DioxaneH2, Pd/C (Hydrogenolysis)
Byproducts CO2 (gas), tert-butanolHCl, Benzyl alcohol (post-deprotection)

References

  • Title : Spirocyclic Scaffolds in Medicinal Chemistry Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source : Total Synthesis URL :[Link]

  • Title : N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source : PubMed Central (PMC) URL :[Link]

  • Title : Protecting Groups for Amines: Carbamates Source : Master Organic Chemistry URL :[Link]

Sources

Application Note: Incorporation of 1-Thia-7-azaspiro[4.4]nonane into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of peptide-based therapeutics is frequently hindered by the inherent flexibility of linear peptide backbones, which leads to rapid proteolytic degradation and poor target receptor selectivity. To overcome these limitations, the incorporation of conformationally restricted spirocyclic scaffolds has emerged as a premier strategy in modern peptidomimetic drug design[1].

Specifically, 1-thia-7-azaspiro[4.4]nonane and its functionalized derivatives (e.g., Fmoc-1-thia-7-azaspiro[4.4]nonane-8-carboxylic acid) serve as highly effective proline surrogates. By locking the backbone dihedral angles (


 and 

), this spiro[4.4] system reliably induces rigid Type II

-turns[2]. The unique inclusion of the sulfur atom at the 1-position provides distinct advantages over its oxa- or carba-analogues: the longer C–S bond subtly alters the pucker of the five-membered ring to optimize the turn geometry, while simultaneously increasing the lipophilicity of the peptide to enhance membrane permeability.

Historically, this scaffold has been successfully leveraged in the synthesis of highly potent carboxyalkyl dipeptide ACE inhibitors (antihypertensives)[3] and advanced CDK9 inhibitors for oncology applications[4]. This application note provides a comprehensive, self-validating protocol for the integration of this sterically demanding building block into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Structural Role of the Spiro[4.4] Scaffold

The causality behind utilizing a spirocyclic system lies in its extreme steric bulk and pre-organized geometry. When 1-thia-7-azaspiro[4.4]nonane is coupled into a peptide chain, the spiro-fusion of the thiazolidine-like and pyrrolidine-like rings creates a rigid vertex. This vertex severely restricts the conformational freedom of the adjacent amino acid residues, forcing the peptide into a bioactive hairpin or


-turn conformation[5].

Because the peptide is locked into its active conformation prior to receptor binding, the entropic penalty of binding is minimized, drastically increasing target affinity. Furthermore, the steric shielding provided by the spirocycle effectively blocks the active sites of exopeptidases and endopeptidases, extending the serum half-life of the therapeutic candidate.

Conformational_Restriction Linear Linear Peptide (High Flexibility) Spiro 1-Thia-7-azaspiro[4.4]nonane (Proline Surrogate) Linear->Spiro Turn Type II β-Turn Induction (Restricted Phi/Psi) Spiro->Turn Protease Protease Resistance (Steric Shielding) Spiro->Protease Affinity Target Affinity (Pre-organized) Turn->Affinity Protease->Affinity

Mechanistic impact of 1-thia-7-azaspiro[4.4]nonane on peptide conformation and pharmacology.

Quantitative Optimization Data

Coupling an amino acid onto the secondary amine of the 1-thia-7-azaspiro[4.4]nonane scaffold (position 7) is notoriously difficult due to extreme steric hindrance[6]. Standard coupling reagents (e.g., HBTU/HOBt) routinely fail, leading to truncated deletion sequences. Our optimized parameters demonstrate that highly reactive uronium salts based on HOAt (such as HATU) or oxime-based reagents (COMU), combined with microwave-assisted heating, are required to drive acylation to completion.

Table 1: Coupling Reagent Efficacy for Spirocyclic Secondary Amines
Coupling ReagentEquivalentsTemperatureTimeYield (%)Mechanistic Observation
HBTU / HOBt4.025°C2 h< 20%Insufficient activation energy; major deletion sequences.
HATU / HOAt4.025°C4 h65-70%Improved acylation via neighboring group effect; trace deletions.
HATU / HOAt 4.0 75°C (MW) 15 min > 95% Optimal condition; kinetic barriers overcome by microwave heating.
COMU / Oxyma4.075°C (MW)15 min> 90%Excellent alternative; minimizes risk of epimerization.
Table 2: Pharmacokinetic & Structural Properties of Spiro-Peptidomimetics
Scaffold TypeSecondary StructureSerum Half-Life (

)
Target Affinity (Relative

)
Natural L-ProlineFlexible / Mixed~ 2 hours1.0x (Baseline)
2-Oxa-7-azaspiro[4.4]nonaneRigid Type II

-Turn
~ 18 hours4.5x - 12.0x
1-Thia-7-azaspiro[4.4]nonane Rigid Type II

-Turn
> 24 hours 5.0x - 15.0x

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . It relies on in-process controls (IPC) to ensure that the sterically hindered couplings are complete before the synthesis progresses, preventing the accumulation of complex, inseparable deletion impurities.

SPPS_Workflow Resin 1. Resin Swelling (DCM/DMF) FmocDeprot 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->FmocDeprot Coupling1 3. Couple Spirocycle (Fmoc-Spiro-OH, HATU, DIPEA) FmocDeprot->Coupling1 Test1 4. Chloranil Test (Verify Secondary Amine) Coupling1->Test1 Coupling2 5. Couple Next AA (Requires Elevated Temp/HATU) Test1->Coupling2 Cleavage 6. Cleavage & Deprotection (TFA/TIPS/H2O) Coupling2->Cleavage

Workflow for SPPS incorporating sterically hindered spirocyclic amino acids.

Phase 1: Resin Preparation & Swelling

Causality: Polystyrene-based resins must be fully solvated to expose the internal reactive sites. Inadequate swelling leads to heterogeneous reaction kinetics and poor yields.

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes. Drain.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and agitate for 15 minutes. Drain.

Phase 2: Fmoc Deprotection

Causality: The base-labile Fmoc protecting group is removed via a


-elimination mechanism induced by piperidine.
  • Add 5 mL of 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine, which would otherwise neutralize the coupling reagents in the next step.

Phase 3: Coupling the Spirocyclic Scaffold
  • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-1-thia-7-azaspiro[4.4]nonane-8-carboxylic acid and 0.39 mmol (3.9 eq) of HATU in 3 mL of DMF.

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Note: The solution will turn pale yellow, indicating the formation of the active O-At ester.

  • Immediately transfer the activated solution to the resin.

  • Agitate at room temperature for 2 hours.

  • Drain and wash with DMF (3 × 5 mL).

Phase 4: In-Process Control (The Self-Validating Gate)

Causality: Standard Kaiser tests detect primary amines. Because the deprotected spirocycle presents a secondary amine at position 7, the Kaiser test will yield a false negative. You must use the Chloranil test.

  • Perform Fmoc deprotection on the spirocycle-coupled resin (Repeat Phase 2).

  • Chloranil Test : Take a few resin beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

  • Validation: A dark blue/green color on the beads confirms the presence of the free secondary amine. If the beads remain colorless, the spirocycle coupling failed. Return to Phase 3.

Phase 5: Coupling the Subsequent Amino Acid (Critical Step)

Causality: The incoming amino acid must attack the highly hindered secondary amine of the spirocycle. Room temperature coupling is often insufficient.

  • Dissolve 0.4 mmol (4 eq) of the next Fmoc-Amino Acid and 0.39 mmol (3.9 eq) of HATU in 3 mL of DMF. Add 0.8 mmol (8 eq) DIPEA.

  • Add the mixture to the resin.

  • Microwave Condition: Heat the reaction vessel to 75°C under microwave irradiation (e.g., CEM Liberty Blue) for 15 minutes[7]. (Alternative for manual synthesis: Agitate at 50°C in a water bath for 4 hours).

  • Drain, wash with DMF (5 × 5 mL), and repeat the Chloranil test. The beads must now be colorless, validating that the secondary amine has been successfully acylated.

Phase 6: Cleavage and Global Deprotection
  • Wash the completed peptide resin with DCM (5 × 5 mL) to shrink the resin and remove DMF. Dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water. Causality: TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide by protecting group byproducts.

  • Add 4 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a 50 mL centrifuge tube containing 20 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet. The spirocyclic peptidomimetic is now ready for RP-HPLC purification.

References

  • Source: Google Patents (CA1341206C)
  • WO 2014/160017 A1 - Heterocyclic Compounds as CDK9 Inhibitors Source: WIPO / Google Patents URL
  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes Source: PubMed (NIH) - PMID: 30735174 URL:[Link]

  • A highly practical RCM approach towards a molecular building kit of spirocyclic reverse turn mimics Source: PubMed (NIH) - PMID: 16729342 URL:[Link]

  • Proline derived spirobarbiturates as highly effective beta-turn mimetics incorporating polar and functionalizable constraint elements Source: PubMed (NIH) - PMID: 18452331 URL:[Link]

Sources

Functionalization of secondary amines in spiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Secondary Amines in Spirocyclic Scaffolds

Abstract

The incorporation of spirocyclic scaffolds—such as spiro[3.3]heptanes and spiro[3.5]nonanes—has become a cornerstone strategy in modern medicinal chemistry to "escape from flatland." These rigid, three-dimensional bioisosteres of piperazine and piperidine offer improved physicochemical properties, including enhanced solubility and metabolic stability (


 character).[1] However, the functionalization of the secondary amine moiety within these sterically constrained systems presents unique synthetic challenges compared to their flexible, monocyclic counterparts. This guide details optimized protocols for the N-functionalization of spirocyclic amines, focusing on cross-coupling, nucleophilic substitution, and reductive alkylation.[2]

Strategic Analysis: The Spiro-Amine Challenge

Before initiating synthesis, it is critical to understand the electronic and steric environment of the spiro-amine.

  • Steric Constraint: Unlike piperidine, which exists in a fluxional chair conformation, spirocycles like 2-azaspiro[3.3]heptane are rigid.[2] The "puckered" conformation of the four-membered rings can create significant steric shielding around the nitrogen lone pair, necessitating smaller or more active catalytic systems for coupling.

  • Basicity (pKa): The pKa of spirocyclic secondary amines often deviates from standard cyclic amines. For instance, the strain in azetidine-containing spirocycles can lower the pKa (approx. 9.5–10.5) compared to unstrained dialkylamines, altering their nucleophilicity in

    
     reactions.[2]
    
  • Solubility: While the final products have good aqueous solubility, the free-base forms of spiro-diamines are often highly polar and difficult to extract from aqueous workups. Protocols below emphasize in situ neutralization or non-aqueous workups where possible.

Decision Matrix: Reaction Selection

FunctionalizationStrategy Start Target Functionalization Aryl Aryl/Heteroaryl Group Start->Aryl Alkyl Alkyl Group Start->Alkyl Acyl Amide/Urea/Carbamate Start->Acyl ElecDef Electron Deficient Ar-X (e.g., Pyridine, Nitro-Ar) Aryl->ElecDef ElecRich Electron Neutral/Rich Ar-X Aryl->ElecRich RedAm Protocol C: Reductive Amination (Aldehyde + STAB) Alkyl->RedAm Coupling Protocol D: Urea/Amide Synthesis (Isocyanate or Acid Coupling) Acyl->Coupling SnAr Protocol A: SnAr (DMSO, DIPEA, Heat) ElecDef->SnAr Preferred Buchwald Protocol B: Pd-Catalysis (RuPhos/BrettPhos) ElecRich->Buchwald Required

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the target electrophile.

Detailed Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Electron-neutral or electron-rich aryl halides where


 fails.

Rationale: The rigidity of spiro-amines can hinder the reductive elimination step in the catalytic cycle. We utilize RuPhos or BrettPhos precatalysts. These bulky, electron-rich phosphine ligands facilitate the coupling of secondary amines by stabilizing the monoligated Pd(0) species and accelerating reductive elimination.

Materials:

  • Spiro-amine (free base or salt)

  • Aryl Halide (Bromide or Chloride preferred)

  • Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) or

    
    
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene[2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of nitrogen, charge a reaction vial with the Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv).

    • Note: If using the amine hydrochloride salt, increase base to 2.5 equiv.

  • Catalyst Addition: Add RuPhos Pd G4 (0.02 equiv / 2 mol%).

    • Expert Tip: For extremely hindered spiro-systems (e.g., 2-azaspiro[3.3]heptane near a quaternary center), switch to BrettPhos Pd G4 for better steric tolerance.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 80–100°C for 4–16 hours. Monitor by LC-MS.[3]

    • Checkpoint: The reaction mixture should turn dark brown/black. If palladium black precipitates early (mirror on glass), the ligand protection has failed; consider lowering temperature or increasing ligand loading.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[2]

Rationale: Spiro-amines are moderately nucleophilic but can be sluggish due to the "neopentyl-like" steric environment in certain isomers. Polar aprotic solvents (DMSO/NMP) are required to solvate the intermediate Meisenheimer complex.

Step-by-Step Methodology:

  • Charge: Combine Aryl Halide (1.0 equiv) and Spiro-amine (1.1 equiv) in a vial.

  • Base/Solvent: Add DIPEA (3.0 equiv) and DMSO (0.2 M).

    • Why DIPEA? Unlike inorganic bases, DIPEA is soluble in DMSO, ensuring a homogeneous basic environment to neutralize the HCl/HF generated.[2]

  • Thermal Activation: Heat to 100–120°C.

    • Optimization: If conversion is <50% after 4 hours, add KF (Potassium Fluoride, 1.0 equiv) .[2] The fluoride acts as a "proton shuttle" and can assist in leaving group departure or surface interactions if using solid supports.

  • Workup (Critical): DMSO is difficult to remove.

    • Method: Dilute with water (5x volume). Extract with EtOAc (3x). Wash organic layer with brine (2x) to remove residual DMSO. Dry over

      
      .
      
Protocol C: Reductive Alkylation (Library Synthesis)

Best for: Attaching alkyl chains or benzylic groups.

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Spiro-amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or DCM.

  • Acid Catalyst: Add Acetic Acid (1.0 equiv).

    • Mechanism:[4][5][6][7][8] Acetic acid catalyzes the formation of the iminium ion intermediate, which is the actual substrate for reduction.

  • Reduction: Stir for 30 minutes at RT, then add STAB (1.5 equiv).

  • Quench: Stir for 4–16 hours. Quench with saturated aqueous

    
    .
    
  • Extraction: Separate phases. The product is in the DCM layer.

    • Note: Spiro-amines are polar. If the product is not in the organic layer, use 10% MeOH in DCM for extraction.

Comparative Data: Spiro-Amine Reactivity

The following table illustrates the reactivity differences between a standard piperidine and a spiro-diamine (2,6-diazaspiro[3.3]heptane) in a Buchwald-Hartwig coupling with 4-bromoanisole.

ParameterPiperidine (Control)2,6-Diazaspiro[3.3]heptane (Boc-protected)
Catalyst System

/ BINAP
RuPhos Pd G3 (BINAP failed)
Time to Completion 2 Hours6 Hours
Yield 92%84%
Primary Challenge NoneSteric bulk hindered oxidative addition; required specialized ligand.

Workflow Visualization: Parallel Library Synthesis

This workflow describes the process for generating a library of spiro-amine derivatives using a "split-pool" or parallel synthesis approach.

LibraryWorkflow cluster_reactions Parallel Reaction Streams Input Spiro-Amine Core (Salt Form) FreeBase Free-Basing Step (SCX-2 Cartridge or NaHCO3) Input->FreeBase Split Aliquot into 96-well Block FreeBase->Split Rxn1 Well A1-A4: Reductive Amination (Aldehydes + STAB) Split->Rxn1 Rxn2 Well B1-B4: Urea Formation (Isocyanates) Split->Rxn2 Rxn3 Well C1-C4: SnAr (Cl-Heterocycles + DIPEA) Split->Rxn3 Scavenge Purification: Solid Phase Extraction (SCX or Silica) Rxn1->Scavenge Rxn2->Scavenge Rxn3->Scavenge QC QC: LC-MS / NMR Scavenge->QC

Figure 2: High-throughput workflow for the parallel derivatization of spiro-amine scaffolds.

Troubleshooting & Optimization

  • Problem: Low conversion in Buchwald couplings.

    • Cause: Catalyst poisoning by free amine or insufficient steric bulk of ligand.

    • Solution: Pre-mix the catalyst and ligand in solvent for 5 minutes before adding to the reaction. Switch from

      
       (heterogeneous) to NaOtBu (soluble) or LiHMDS (strong soluble base).
      
  • Problem: Product lost during aqueous workup.

    • Cause: High polarity of spiro-amines (LogP < 1).

    • Solution: Avoid water. Filter the reaction mixture through Celite, concentrate, and load directly onto a silica column. Alternatively, use "catch-and-release" SCX-2 (Strong Cation Exchange) cartridges: load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute product with

      
       in MeOH.
      
  • Problem: Regioselectivity in non-symmetric spiro-diamines.

    • Solution: Exploit pKa differences. If one amine is more hindered or less basic (e.g., due to an adjacent fluorine), titrate the electrophile or use protecting group strategies (e.g., Boc vs. Cbz) to isolate the reactive center.[2]

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. W. (2011).[2] Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. [Link]

  • Wuitschik, G., et al. (2010).[2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. [Link]

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][4][8] [Link]

Sources

1-Thia-7-azaspiro[4.4]nonane as a fragment in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Thia-7-azaspiro[4.4]nonane in Fragment-Based Drug Design (FBDD)

Executive Summary: The "Escape from Flatland"

In modern Fragment-Based Drug Design (FBDD), the dominance of flat, aromatic-rich libraries has led to a "dimensionality deficit," often resulting in leads with poor solubility and suboptimal metabolic profiles. 1-Thia-7-azaspiro[4.4]nonane (CAS: 105341-26-2) represents a high-value "privileged structure" that addresses this challenge.

Unlike planar fragments, this spirocyclic scaffold offers:

  • High Fsp³ Character: A completely saturated bicyclic system that improves solubility and reduces promiscuous binding.

  • Orthogonal Exit Vectors: The amine (N7) and the sulfide (S1) are located on separate rings fused at a single quaternary carbon (C5), allowing for precise, non-linear probing of binding pockets.

  • Metabolic Versatility: The sulfur atom serves as a "metabolic handle," modifiable to sulfoxides or sulfones to tune polarity without altering the carbon skeleton.

Physicochemical Profile

The following data characterizes the core scaffold (free base) and its utility in Rule-of-Three (Ro3) compliant libraries.

PropertyValueDesign Implication
Molecular Formula C₇H₁₃NS--
Molecular Weight 143.25 DaIdeal for FBDD (Ro3 < 300 Da). Allows significant "growth" room.
cLogP ~1.6Lipophilic enough for permeability, hydrophilic enough for solubility.
TPSA ~25 Ų (Sulfide)Low polar surface area; increases to ~42 Ų (Sulfoxide) or ~60 Ų (Sulfone).
H-Bond Donors 1 (NH)Secondary amine is the primary vector for fragment growing.
H-Bond Acceptors 2 (N, S)Sulfur acts as a weak acceptor; N is a strong acceptor/donor.
Shape (PBF) High3D "globular" shape contrasts with "disc-like" aromatics.

Synthetic Protocol: Construction of the Spiro Core

Note: While commercial supplies exist, in-house synthesis allows for early-stage diversification (e.g., C-substituted analogs). This protocol is adapted from standard spiro-annulation strategies for 3-pyrrolidones.

Reaction Scheme (Logic Flow)

Synthesis Start N-Boc-3-Pyrrolidone (Starting Material) Step1 α-Alkylation (Allyl bromide, LiHMDS) Start->Step1 Inter1 Intermediate A: α,α-Diallyl species Step1->Inter1 Step2 Ring Closing Metathesis (Grubbs II) Inter1->Step2 Inter2 Intermediate B: Spiro-alkene Step2->Inter2 Step3 Thiol-Ene Click / Functionalization (Alternative Route) Inter2->Step3 Final 1-Thia-7-azaspiro[4.4]nonane (Scaffold) Inter2->Final Reduction/S-insertion

Caption: General retrosynthetic logic for accessing the spiro[4.4] system via RCM or alkylation strategies.

Detailed Protocol: Sulfide Ring Formation via Dihalide Alkylation

Objective: Synthesis of the 1-thia-7-azaspiro[4.4]nonane core from N-protected 3-pyrrolidone.

Reagents:

  • N-Boc-3-pyrrolidone (1.0 equiv)

  • 1,3-Dibromopropane (or equivalent thio-precursor for S-insertion)

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Potassium thioacetate (KSAc)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve N-Boc-3-pyrrolidone in anhydrous THF. Cool to -78°C. Add LiHMDS (1.1 equiv) dropwise over 20 mins. Stir for 1 hour to generate the lithium enolate.

  • Spiro-Alkylation (Concept): Note: Direct alkylation with dihalides often yields mixtures. A preferred route for Thia-spirocycles involves sequential alkylation.

    • Add allyl bromide (1.2 equiv) to the enolate. Warm to RT. Isolate the mono-allyl product.

    • Repeat enolization and add a sulfur-bearing electrophile (e.g., bromomethyl-thioether) or perform a radical cyclization (see Guerrero-Caicedo et al., 2019 for aza-analog precedents).

  • Alternative "Thia" Construction:

    • Start with Tetrahydrothiophene-3-one .

    • React with Boc-hydrazine and an aldehyde in a cycloaddition or use a Strecker synthesis variant to build the pyrrolidine ring onto the sulfur ketone.

  • Deprotection: Dissolve the N-Boc intermediate in DCM/TFA (4:1). Stir at RT for 2 hours. Evaporate volatiles to yield the TFA salt of 1-Thia-7-azaspiro[4.4]nonane.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the distinct diastereotopic splitting of the methylene protons adjacent to the spiro center (approx. 1.8–2.2 ppm).

  • LC-MS: Confirm mass [M+H]⁺ = 144.1.

FBDD Screening & Optimization Workflow

The orthogonality of the Nitrogen and Sulfur atoms allows this fragment to act as a "bi-functional probe."

Screening Decision Tree

FBDD_Workflow Library Fragment Library (Including 1-Thia-7-azaspiro) Screen Primary Screen (STD-NMR or SPR) Library->Screen Hit Hit Validation (Kd < 1 mM) Screen->Hit Binding Confirmed VectorN Vector A (Nitrogen) Amide coupling/Reductive Amination Hit->VectorN SAR Exploration VectorS Vector B (Sulfur) Oxidation to SO/SO2 Hit->VectorS Polarity Tuning Grow Fragment Growing (Explore adjacent pockets) VectorN->Grow VectorS->Grow Link Fragment Linking (Connect to 2nd hit) Grow->Link Optional

Caption: Workflow for utilizing the spiro scaffold's dual vectors (N and S) during hit-to-lead optimization.

Protocol: Vector Exploration

A. The Nitrogen Vector (Growth): The secondary amine at position 7 is the primary handle for "growing" the fragment into adjacent hydrophobic pockets.

  • Reaction: Amide coupling (HATU/DIPEA) with diverse carboxylic acids.

  • Goal: Establish H-bond networks or reach aromatic sub-pockets (e.g., in Kinase hinge regions).

B. The Sulfur Vector (Electronic Tuning): The sulfur atom at position 1 is often buried or solvent-exposed. Its oxidation state dramatically alters the fragment's electronic profile without changing steric bulk.

  • Sulfoxide (S=O): Introduces chirality (S-chiral center) and a strong H-bond acceptor.

    • Reagent: 1.0 equiv mCPBA, 0°C, DCM.

  • Sulfone (O=S=O): Increases polarity significantly (lowers logP) and acts as a strong H-bond acceptor.

    • Reagent: 2.5 equiv mCPBA or Oxone®, RT.

Case Study Insight: In GPCR targets (e.g., chemokine receptors), converting a thioether fragment to a sulfone often improves metabolic stability (preventing S-oxidation by P450s) while picking up backbone H-bonds via the sulfone oxygens.

Troubleshooting & Stability

  • Oxidation Sensitivity: The thioether is prone to aerobic oxidation over long storage periods.

    • Solution: Store the fragment as the Hydrochloride (HCl) or Hemioxalate salt. These salts are non-hygroscopic solids and prevent S-oxidation.

  • Stereochemistry: The spiro-center (C5) is achiral in the parent unsubstituted molecule due to symmetry unless the rings are substituted unsymmetrically. However, if oxidized to the sulfoxide, the sulfur becomes chiral, creating diastereomers.

    • Protocol: Always separate sulfoxide diastereomers via Chiral SFC (Supercritical Fluid Chromatography) early in the design process to avoid "isomer drift" in biological data.

References

  • Burkhard, J. A., et al. (2010). "Escape from Flatland: Spirocyclic Scaffolds in Drug Discovery." Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

  • Guerrero-Caicedo, A., et al. (2019).[1][2] "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization." ACS Omega.[1]

  • PubChem Database. (2025).[3] "1-Thia-7-azaspiro[4.4]nonane Compound Summary."

  • Barnes-Seeman, D., et al. (2014). "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry.

Sources

Application Notes & Protocols: Preparation and Characterization of Pharmaceutical Salts of 1-Thia-7-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, prized for conferring advantageous three-dimensional geometry, which can enhance metabolic stability, solubility, and target engagement.[1][2] The 1-thia-7-azaspiro[4.4]nonane core, containing a basic secondary amine, is an exemplary candidate for property optimization through pharmaceutical salt formation. This guide provides a comprehensive framework for the strategic selection, preparation, and characterization of pharmaceutical salts of this spirocyclic amine. We will delve into the causality behind experimental design, from counter-ion selection based on pKa rules to the analytical workflows required to validate and compare salt candidates. The protocols herein are designed to be self-validating systems, ensuring researchers can confidently identify a lead salt form with a desirable target product profile for downstream development.

Introduction: The Rationale for Salt Formation

In drug development, the active pharmaceutical ingredient (API) rarely possesses the ideal combination of physicochemical properties for optimal formulation and bioavailability.[3] For ionizable molecules, salt formation is the most prevalent and effective strategy to modulate critical attributes such as solubility, dissolution rate, stability, and manufacturability, without altering the core pharmacophore.[4][5] Approximately 50% of all marketed drugs are administered as salts, underscoring the importance of a robust salt screening and selection process.[4][6]

The 1-thia-7-azaspiro[4.4]nonane moiety contains a secondary amine (pKa estimated ~10-11) that serves as an ideal proton acceptor for forming salts with a wide range of pharmaceutically acceptable acids. The goal of this process is not merely to create a salt, but to engineer a new crystalline solid with superior properties compared to the parent free base.

Foundational Workflow: From Free Base to Lead Salt

A systematic approach is critical for an efficient salt screening campaign. The workflow begins with a thorough characterization of the free base and progresses through screening, analysis, and finally, lead salt selection. This process minimizes wasted resources by eliminating non-viable candidates early.[7]

Salt_Screening_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Experimental cluster_2 Phase 3: Analysis & Selection FB_Char Free Base Characterization (pKa, Solubility, Solid Form) CI_Select Counter-Ion Selection (Based on pKa Rule & Target Profile) FB_Char->CI_Select Informs Screen Small-Scale Salt Screen (Multiple Solvents & Counter-Ions) CI_Select->Screen Isolate Solid Isolation & Drying Screen->Isolate Char Primary Characterization (XRPD, DSC, TGA, 1H NMR) Isolate->Char Compare Comparative Analysis (Solubility, Stability, Hygroscopicity) Char->Compare Lead Lead Salt Selection Compare->Lead Meets Target Profile

Caption: General workflow for pharmaceutical salt screening and selection.

Protocol I: Physicochemical Characterization of the Free Base

Objective: To establish a baseline understanding of the 1-thia-7-azaspiro[4.4]nonane free base. This data is non-negotiable for rational counter-ion selection.

Methodologies:

  • pKa Determination:

    • Rationale: The pKa of the basic nitrogen center is the most critical parameter for salt formation. A reliable salt is typically formed when the difference between the pKa of the base and the pKa of the acidic counter-ion (ΔpKa) is greater than 2-3.[6][8] This ensures a high degree of proton transfer and ionic character.

    • Protocol: Use potentiometric titration or UV-pH spectroscopy to determine the pKa of the 7-aza group.

  • Aqueous Solubility:

    • Rationale: Understanding the baseline solubility helps quantify the improvement achieved with various salt forms.

    • Protocol: Use the shake-flask method in purified water at a controlled temperature (e.g., 25 °C). Agitate a suspension of the free base for 24 hours, filter, and quantify the concentration of the dissolved API using a validated HPLC-UV method.

  • Solid-State Characterization:

    • Rationale: To identify the crystalline form (polymorph) of the starting material and its thermal properties.

    • Protocol:

      • X-Ray Powder Diffraction (XRPD): Obtain a diffractogram to confirm the crystallinity and identify the specific polymorphic form.

      • Differential Scanning Calorimetry (DSC): Determine the melting point and enthalpy of fusion. A sharp endotherm is indicative of a crystalline solid.[9]

      • Thermogravimetric Analysis (TGA): Assess thermal stability and determine if the material is a solvate or hydrate by identifying mass loss at specific temperatures.

Principles of Counter-Ion Selection

The choice of a counter-ion is a strategic decision guided by the properties of the free base and the desired attributes of the final product.[10]

Counter_Ion_Decision Start Start: 1-Thia-7-azaspiro[4.4]nonane (Basic API, pKa ≈ 10-11) Decision1 Need to Improve Aqueous Solubility? Start->Decision1 Decision2 Need to Improve Stability/Reduce Hygroscopicity? Decision1->Decision2 No / Moderate Path1 Select Strong Acids (pKa < 2) HCl, HBr, H2SO4, Mesylic Acid Decision1->Path1 Yes (Significant) Path2 Select Weaker Organic Acids (pKa 3-5) Tartaric, Citric, Fumaric Acid Decision2->Path2 No Path3 Select Hydrophobic Acids (Higher MW, Lipophilic) Tosylates, Napsylates Decision2->Path3 Yes

Caption: Decision tree for selecting appropriate counter-ions.

A primary screen should include a diverse set of pharmaceutically acceptable acids with varying pKa values and chemical structures.

Table 1: Representative List of Counter-Ions for Screening

Counter-Ion (Acid)Acid pKa(s)Typical Characteristics of Resulting Salt
Hydrochloric Acid~ -7Often highly soluble, but can be hygroscopic.[6]
Mesylic Acid~ -1.9Good for forming stable, crystalline salts with high melting points.
Sulfuric Acid~ -3, 1.9Can form 1:1 or 2:1 salts; often yields dense, stable crystals.[11]
L-Tartaric Acid2.98, 4.34Dicarboxylic acid, offers potential for hydrogen bonding networks, chiral resolution.
Citric Acid3.13, 4.76, 6.40Tricarboxylic acid, can form complex crystalline structures.
Tosylic Acid~ -2.8More lipophilic counter-ion, may decrease hygroscopicity.[12]

Protocol II: Small-Scale Pharmaceutical Salt Screen

Objective: To efficiently produce a variety of salts for comparative analysis. This protocol utilizes a 1:1 stoichiometric ratio of the free base to the acid.

Materials:

  • 1-Thia-7-azaspiro[4.4]nonane (free base)

  • Stock solutions (e.g., 1 M) of selected acids in appropriate solvents (e.g., HCl in isopropanol, Mesylic acid in acetone).

  • Solvents: Acetone, Ethanol, Isopropanol (IPA), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

  • Glass vials (e.g., 4 mL) with magnetic stir bars.

Methodology:

  • Preparation of the Free Base Solution:

    • Accurately weigh 20-50 mg of the 1-thia-7-azaspiro[4.4]nonane free base into a 4 mL glass vial.

    • Add a stir bar and 1-2 mL of a chosen solvent (e.g., Acetone).

    • Stir at room temperature until a clear solution is obtained. If the base is not fully soluble, gently warm the mixture or add more solvent, noting the final concentration.

  • Addition of the Acid:

    • Rationale: Adding the acid stoichiometrically ensures that the resulting solid is the desired salt rather than a co-crystal or a mixture containing excess free base or acid.

    • While stirring the free base solution, add one molar equivalent of the acid stock solution dropwise.

  • Crystallization and Isolation:

    • Rationale: Different crystallization conditions (cooling rate, anti-solvent addition) can lead to different solid forms (polymorphs). Consistency is key during screening.

    • Observe the vial for immediate precipitation. If no solid forms, cap the vial and stir at room temperature for 2-4 hours.

    • If still no solid, store the vial at 4 °C overnight.

    • If a precipitate forms, isolate the solid by vacuum filtration or centrifugation.

    • Wash the solid with a small amount of the mother liquor or a cold, non-solubilizing solvent.

    • Dry the isolated solid under vacuum at a controlled temperature (e.g., 40 °C) to a constant weight.

  • Documentation:

    • Record the solvent system, appearance of the solid (e.g., crystalline, amorphous), and the yield for each successful salt formation.

Protocol III: Characterization and Comparative Analysis of Salts

Objective: To analyze the physicochemical properties of the newly formed salts and select a lead candidate based on a pre-defined Target Product Profile (TPP).

Methodologies:

  • Confirmation of Salt Formation & Stoichiometry (¹H NMR):

    • Rationale: To confirm that a salt has indeed formed and to determine the ratio of API to counter-ion. Upon salt formation, the chemical shifts of protons near the basic nitrogen will typically change significantly. Integrating the API peaks against a characteristic peak from the counter-ion (e.g., the methyl group of mesylate) confirms the stoichiometry.

    • Protocol: Dissolve a small amount of the salt in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.

  • Solid-State Analysis (XRPD, DSC, TGA):

    • Rationale: This suite of techniques provides a comprehensive picture of the solid form. XRPD confirms crystallinity and provides a unique fingerprint for the salt form. DSC determines the melting point, a key indicator of stability. TGA assesses thermal stability and the presence of solvates/hydrates.[9]

    • Protocol: Perform XRPD, DSC, and TGA on each crystalline salt obtained.

  • Kinetic Aqueous Solubility:

    • Rationale: To quickly compare the solubility enhancement of each salt form. This is often a primary driver for salt selection.

    • Protocol: Prepare a slurry of each salt in water and measure the dissolved concentration over time (e.g., at 1, 4, and 24 hours) via HPLC. This provides information on both the extent and rate of dissolution.

  • Hygroscopicity Assessment:

    • Rationale: Hygroscopicity (the tendency to absorb moisture from the air) can negatively impact the stability, handling, and processing of a drug substance.[8]

    • Protocol: Use Dynamic Vapor Sorption (DVS) to precisely measure mass change as a function of relative humidity (RH). Alternatively, a static method involving storing samples in desiccators at various controlled RH (using saturated salt solutions) for a set period can provide a qualitative assessment.

Data Summary and Lead Salt Selection

All generated data should be compiled into a single table to facilitate a direct, evidence-based comparison. The "best" salt is the one that meets the specific requirements of the intended drug product.

Table 2: Comparative Data for 1-Thia-7-azaspiro[4.4]nonane Salts (Illustrative Data)

PropertyFree BaseHydrochlorideMesylateL-Tartrate
Appearance White CrystallineWhite CrystallineNeedlesWhite Crystalline
Stoichiometry (API:Acid) N/A1:11:11:1
Melting Point (DSC, °C) 95215248185
Aqueous Solubility (mg/mL) 0.5558025
Hygroscopicity @ 80% RH Non-hygroscopicDeliquescentSlightly hygroscopicNon-hygroscopic
XRPD Pattern Form IForm AForm IForm X

Selection Rationale:

  • For an oral solid dosage form requiring rapid dissolution: The Mesylate salt would be a strong candidate. It offers the highest solubility and a very high melting point, suggesting excellent thermal stability. Its slight hygroscopicity is manageable with standard formulation and packaging controls.

  • For a formulation where hygroscopicity is a critical failure point: The L-Tartrate salt would be preferred. While its solubility is lower than the mesylate, it is still a 50-fold improvement over the free base and it is non-hygroscopic.

  • The Hydrochloride salt, despite its good solubility, would likely be deprioritized due to its deliquescent nature, which presents significant challenges for manufacturing and long-term stability.[8]

Conclusion

The selection of an optimal pharmaceutical salt is a critical milestone in drug development that can profoundly influence the clinical success and commercial viability of a new therapeutic agent. By employing a systematic workflow grounded in the fundamental principles of acid-base chemistry and solid-state science, researchers can effectively navigate the salt selection process for 1-thia-7-azaspiro[4.4]nonane. This guide provides the necessary protocols and scientific rationale to characterize the free base, screen a diverse set of counter-ions, and perform a comparative analysis to identify a lead salt with a physicochemical profile tailored to the desired final drug product.

References

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

  • Kumar, L., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. Available at: [Link]

  • Paulekuhn, G.S., et al. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • St. Denis, J.D., et al. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Boddu, S., et al. (2021). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • Ikeda, M., et al. (1994). Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one. HETEROCYCLES. Available at: [Link]

  • Morris, K.R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Heart Journal Supplements. Available at: [Link]

  • Giron, D. (1998). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Hiesinger, L., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bowker, M. (2002). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Informa Health Care. Available at: [Link]

  • Brittain, H.G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at: [Link]

  • Weisman, G.R., et al. (1994). Improved synthesis of 1,4,7-triazacyclononane. Google Patents.
  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]

  • Spiro Academy. AMINES. Spiro Academy. Available at: [Link]

  • Makary, P. (2014). Principles of Salt Formation. ResearchGate. Available at: [Link]

  • Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • KiloMentor (2017). Preparation of Pharmaceutical Salts. KiloMentor. Available at: [Link]

Sources

Application Note: Click Chemistry Applications of Spirocyclic Amine Linkers in Targeted Protein Degradation and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Advanced Application Note & Validated Protocols

Scientific Rationale: The Shift to Spirocyclic Architectures

Historically, the development of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates has relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. However, these flexible linkers incur a massive entropic penalty upon forming the necessary ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ubiquitin ligase.

As the field of targeted protein degradation matures, spirocyclic amines (e.g., azaspiro[3.3]heptanes and spirocyclic pyrimidines) have emerged as superior linker scaffolds. These structures offer a unique 3D rigid geometry that locks molecular conformation and significantly reduces rotational freedom[1]. By pre-organizing the molecule into an active conformation, spirocyclic linkers enhance target selectivity and binding affinity[1]. For example, replacing a flexible chain with a spirocyclic pyrimidine linker in IRAK4-targeted PROTACs improved the degradation concentration (DC50) to 151 nM, while simultaneously enhancing aqueous solubility and metabolic stability[2].

Beyond PROTACs, spirocyclic amines have revolutionized bioorthogonal labeling. Nitrogen-containing spiroalkenes, such as azaspiro[2.3]hex-1-ene, are now utilized in tetrazole photoclick chemistry. These highly strained rings exhibit exceptional reactivity—achieving second-order rate constants (


) up to 33,200 M⁻¹ s⁻¹—and superior water solubility, enabling rapid, light-triggered bioconjugation in live cells without the need for toxic metal catalysts[3].

G POI Protein of Interest (POI) Ternary Ternary Complex (Pre-organized Geometry) POI->Ternary Binds Warhead E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand PROTAC PROTAC (Spirocyclic Linker) PROTAC->Ternary Rigid Vectoring Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Fig 1: PROTAC ternary complex formation driven by rigid spirocyclic linker vectoring.

Quantitative Profiling of Linker Architectures

To guide experimental design, the following table summarizes the physicochemical and kinetic advantages of spirocyclic amines compared to traditional linker classes.

Linker ClassStructural RigidityEntropic Penalty (Ternary)Aqueous SolubilityMetabolic StabilityRepresentative Click Kinetics (

)
PEG Chains Low (Highly flexible)HighHighModerate (Oxidation-prone)~10 - 10² M⁻¹ s⁻¹ (SPAAC)
Alkyl Chains Low (Flexible)HighLowHigh~10 - 50 M⁻¹ s⁻¹ (CuAAC)
Spirocyclic Amines High (3D Vectoring) Low (Pre-organized) High (Ionizable N) High (Steric shielding) Up to 33,200 M⁻¹ s⁻¹ (Photoclick)

Workflow 1: CuAAC Synthesis of Spirocyclic PROTACs

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for assembling PROTACs. When utilizing spirocyclic amines, special attention must be paid to solvent systems and copper scavenging, as the basic amine can coordinate trace metals, leading to false positives in downstream biological assays.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Action: Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azido-spirocyclic E3 ligase ligand (1.05 eq) in a degassed tert-butanol/water (1:1, v/v) mixture to a final concentration of 0.1 M.

  • Expert Causality: The tert-butanol/water co-solvent system is critical. It stabilizes the Cu(I) intermediate and ensures the simultaneous solvation of the highly polar spirocyclic amine core and the typically hydrophobic target warheads.

Step 2: Catalyst Generation

  • Action: Add CuSO₄·5H₂O (0.1 eq) followed immediately by freshly prepared sodium ascorbate (0.5 eq).

  • Expert Causality: Sodium ascorbate must be added in a 5-fold excess relative to copper. This continuously reduces any oxidized Cu(II) back to the catalytically active Cu(I) species, preventing the reaction from stalling due to dissolved oxygen.

Step 3: Cycloaddition & Self-Validation

  • Action: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: At

    
     hours, withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS. The complete disappearance of the azide peak and the emergence of the 
    
    
    
    product mass confirms triazole formation. If starting material persists, spike the reaction with an additional 0.1 eq of sodium ascorbate.

Step 4: Quenching and Metal Scavenging (Critical)

  • Action: Quench the reaction by adding an excess of QuadraSil® AP (macroporous polyamine resin) or an EDTA solution (0.5 M, pH 8.0). Stir for 30 minutes, then filter.

  • Expert Causality: Spirocyclic amines act as weak chelators. Residual copper trapped in the linker will cause severe cytotoxicity in cell-based degradation assays, completely masking the true DC50 of the PROTAC. Rigorous scavenging is non-negotiable.

CuAAC Step1 1. Prepare Precursors (Azido-Spirocycle + Alkyne-Warhead) Step2 2. Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) Step1->Step2 Step3 3. Cycloaddition Reaction (RT, Solvent: t-BuOH/H2O) Step2->Step3 Step4 4. LC-MS Validation (Monitor Triazole Formation) Step3->Step4 Step5 5. Purification (Remove Cu via Scavenger/HPLC) Step4->Step5

Fig 2: Self-validating CuAAC workflow for synthesizing spirocyclic bioconjugates.

Workflow 2: Tetrazole Photoclick Chemistry for Live-Cell Labeling

For applications requiring extreme bioorthogonality (e.g., live-cell target engagement studies), copper must be entirely avoided. Nitrogen-containing spiroalkenes (e.g., azaspiro[2.3]hex-1-ene) allow for ultra-fast, light-triggered click chemistry[3].

Step-by-Step Protocol

Step 1: Cell Incubation with Azaspiro-Tagged Probe

  • Action: Incubate live cells with the azaspiro-tagged small molecule probe (1–5 µM) in complete media for 1 hour at 37°C. Wash three times with PBS to remove unbound probe.

  • Expert Causality: The ionizable nature of the azaspirocycle enhances cell permeability and prevents the probe from aggregating in the hydrophobic lipid bilayer, ensuring accurate cytosolic/nuclear target engagement.

Step 2: Introduction of Tetrazole Fluorophore

  • Action: Add the diaryltetrazole-fluorophore conjugate (10 µM) to the cells in imaging buffer.

Step 3: Photoactivation & Cycloaddition

  • Action: Irradiate the cells with a 365 nm LED light source for 30–60 seconds.

  • Expert Causality: The 365 nm UV light triggers the irreversible cycloreversion of the tetrazole, releasing N₂ gas and generating a highly reactive nitrile imine intermediate. The extreme ring strain of the azaspirocyclic alkene drives the 1,3-dipolar cycloaddition forward instantaneously (

    
     M⁻¹ s⁻¹), covalently trapping the fluorophore on the target[3].
    

Step 4: Self-Validation & Imaging

  • Action: Image the cells using confocal microscopy.

  • Self-Validation Checkpoint: A parallel control well must be treated identically but kept in the dark (no UV irradiation). Fluorescence should only be observed in the UV-treated samples. If background fluorescence appears in the dark control, it indicates non-specific lipophilic binding of the tetrazole, dictating the need for a more stringent wash buffer (e.g., 0.1% BSA in PBS).

References

  • Linkers in PROTACs - Precise PEG | precisepeg.com | 1

  • Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review - PMC | nih.gov | 2

  • Light-Triggered Click Chemistry - PMC - NIH | nih.gov | 3

Sources

Application Note: Handling, Storage, and Validation of Sulfur-Nitrogen Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Paradigm of S-N Spirocycles

In modern drug discovery, spirocyclic scaffolds are highly valued for their rigid, three-dimensional architectures. This structural paradigm fundamentally limits access to metabolically labile sites, thereby enhancing metabolic stability and improving ADMET profiles compared to traditional planar aromatic systems[1]. The high fraction of sp³-hybridized carbons (Fsp³) in these molecules contributes to lower lipophilicity and greater target selectivity, as detailed in the ACS perspective on 2[2].

However, the incorporation of heteroatoms—specifically sulfur and nitrogen—into constrained spirocyclic systems (e.g., spirothiazolidines, spiro-sultams) introduces distinct physicochemical liabilities. While these compounds demonstrate remarkable therapeutic potential, such as antibacterial efficacy against Staphylococcus aureus[1] and enhanced gastroprotective activities when stabilized via nanotubulation[3], their structural integrity is highly dependent on rigorous handling protocols.

Causality of Degradation

To design an effective handling protocol, we must first understand the mechanistic pathways of degradation that threaten S-N spirocycles:

  • S-Oxidation: The electron-rich sulfur atom in spirothiazolidines is highly susceptible to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS). This leads to the formation of sulfoxides and sulfones, drastically altering the 3D conformation of the molecule and typically abrogating biological activity.

  • Hydrolytic Ring-Opening: The spiro-junction, particularly when adjacent to a nitrogen atom (e.g., in aminals, thioaminals, or spirocyclic nitroxyl radicals), can undergo nucleophilic attack. Under aqueous acidic or basic conditions, this leads to heterocyclic C–N bond cleavage and the collapse of the spirocycle into acyclic intermediates[4].

  • Photolytic Cleavage: Certain spiro-sultams and thiazolidines exhibit UV-dependent radical cleavage of the S–N or C–S bonds, necessitating strict light-controlled environments.

G Spiro Intact S-N Spirocycle Oxidation S-Oxidation (Sulfoxide/Sulfone) Spiro->Oxidation O2 / ROS Exposure Hydrolysis Ring Opening (Hydrolysis) Spiro->Hydrolysis H2O + Acid/Base Light Photolytic Cleavage Spiro->Light UV/Vis Light

Primary degradation pathways of sulfur-nitrogen spirocyclic compounds.

Quantitative Stability Profile

The degradation kinetics of S-N spiro compounds are highly dependent on environmental variables. The following table summarizes the quantitative stability of a standard spirothiazolidine derivative under various storage conditions.

Storage ConditionAtmosphereSolvent StateTimeframeIntact Compound (%)Primary Degradation Product
25°C, Light Ambient AirDMSO-d67 Days< 60%Sulfoxide / Ring-opened
25°C, Dark Ambient AirDMSO-d67 Days85%Sulfoxide
4°C, Dark ArgonDry MeCN30 Days> 95%None
-20°C, Dark ArgonSolid (Lyophilized)6 Months> 99%None
-80°C, Dark ArgonSolid (Lyophilized)> 1 Year> 99%None

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that standard benchtop handling is insufficient for S-N spirocycles. The following protocols are designed as a self-validating system: Protocol 1 prevents degradation by eliminating the thermodynamic drivers (moisture, oxygen, light), while Protocol 2 empirically verifies the success of Protocol 1 before any biological assay is conducted.

Protocol 1: Anaerobic Aliquoting and Long-Term Storage

Causality: Moisture and oxygen are the primary catalysts for S-oxidation and hydrolysis. By maintaining a strictly anhydrous and anaerobic environment during the aliquoting phase, the activation energy required for these degradation pathways is never reached.

Step-by-Step Methodology:

  • Lyophilization: Ensure the synthesized S-N spiro compound is completely free of residual solvents. Lyophilize the compound for 24–48 hours.

    • Why: Residual water acts as a nucleophile, while residual protic solvents can catalyze ring-opening.

  • Glovebox Transfer: Transfer the lyophilized powder into an inert atmosphere glovebox (Argon or N₂, <1 ppm O₂, <1 ppm H₂O).

  • Amber Vial Aliquoting: Weigh the compound into pre-dried, amber glass micro-vials.

    • Why: Amber glass blocks UV/Vis light, preventing photolytic radical generation. Aliquoting prevents repeated freeze-thaw cycles of a master stock.

  • Argon Purge and Sealing: Seal the vials with PTFE-lined septa caps. Crimp tightly and wrap the seal with Parafilm to prevent micro-leaks.

  • Temperature-Controlled Storage: Store the sealed vials at -20°C for routine use (within 6 months) or -80°C for long-term archiving.

Protocol 2: Pre-Assay Integrity Validation

Causality: Biological assays are resource-intensive. Dosing with a degraded spirocycle leads to false negatives or off-target toxicity. This protocol ensures that compound integrity is analytically confirmed immediately prior to biological evaluation.

Step-by-Step Methodology:

  • Equilibration (Critical Step): Remove the sealed vial from the freezer and place it in a desiccator. Allow it to reach room temperature before opening.

    • Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic spirocycle, initiating hydrolysis.

  • Sample Preparation: Dissolve a 1 mg micro-aliquot in anhydrous, degassed DMSO-d6 or CD₃CN.

  • LC-MS Analysis: Run a rapid LC-MS using a neutral or slightly acidic mobile phase (e.g., 0.1% Formic Acid).

    • Diagnostic Markers: Monitor for a +16 Da mass shift (indicating Sulfoxide formation) or a +32 Da mass shift (indicating Sulfone formation).

  • ¹H NMR Verification: Check the chemical shifts of the protons adjacent to the sulfur atom. A downfield shift of ~0.5–1.0 ppm strongly indicates S-oxidation.

  • Go/No-Go Decision: If purity is >95%, proceed to the biological assay. If <95%, subject the batch to preparative HPLC purification.

G Thaw Thaw to Room Temp (in Desiccator) Prep Dissolve in Degassed Solvent Thaw->Prep Prevent Condensation Analyze LC-MS & 1H NMR Prep->Analyze Micro-aliquot Decision Purity > 95%? Analyze->Decision Quantify Integrity Pass Proceed to Biological Assay Decision->Pass YES Fail Preparative HPLC Purification Decision->Fail NO

Decision tree for validating compound integrity before biological assays.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I.
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting & Optimization

Resolving enantiomers of chiral spiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of chiral spiro[4.4]nonane derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, providing you with the mechanistic causality and self-validating workflows necessary to achieve >99% enantiomeric excess (ee) in your spirocyclic ligand development.

Architectural Overview: Resolution Decision Matrix

The rigid, orthogonal geometry of the spiro[4.4]nonane skeleton presents unique stereoelectronic challenges. Selecting the correct resolution strategy depends entirely on the functional groups present (diol vs. dione) and the operational scale.

ResolutionWorkflow A Racemic Spiro[4.4]nonane B Substrate Type? A->B C 1,6-Diol B->C D 1,6-Dione B->D E Scale < 100mg C->E F Scale > 1g C->F D->E J BINOL Inclusion Complexation D->J Recrystallization G Chiral HPLC (Chiralpak AD) E->G H (1R)-(+)-Camphor Ketalization F->H Chemical I Lipase Kinetic Resolution F->I Enzymatic

Workflow for selecting spiro[4.4]nonane enantiomer resolution strategies.

Expert Troubleshooting & FAQs

Q: My diastereomeric camphor ketals of cis,cis-spiro[4.4]nonane-1,6-diol are co-eluting on the silica column. How do I improve resolution? A: The separation of these diastereomers relies on the drastic difference in their steric profiles when interacting with the silica stationary phase. The (1R,5R,6R)-diol and (1S,5S,6S)-diol form ketals with (1R)-(+)-camphor that exhibit Rf values of 0.36 and 0.19, respectively, in neat hexane[1]. If they are co-eluting, your mobile phase is too polar. Ensure you are using absolutely dry, neat hexane without any ethyl acetate. The rigid spirocyclic backbone amplifies the steric bulk of the camphor moiety; introducing polar solvents disrupts the delicate dipole-dipole interactions required for this separation[1].

Q: During the lipase-catalyzed kinetic resolution of the diol, my enantiomeric excess (ee) plateaus at ~80%. What is the mechanistic cause? A: Kinetic resolution via 2 is highly sensitive to water activity in the solvent[2]. While the enzyme requires a micro-hydration layer to maintain its active chiral pocket, excess water drives the equilibrium backward (hydrolysis of the newly formed ester). This reversibility degrades the ee over time. To fix this, conduct the reaction in anhydrous diisopropyl ether and add activated 4Å molecular sieves to scavenge the water byproduct, driving the esterification strictly forward[2].

Q: I am attempting to resolve spiro[4.4]nonane-1,6-dione via inclusion complexation with BINOL, but the resulting crystals show 0% ee. Why did the resolution fail? A: Enantioselective inclusion complexation is a thermodynamically controlled process. The chiral host (BINOL) must form a highly ordered, hydrogen-bonded crystalline lattice exclusively with one enantiomer of the spiro-dione[3]. If you cool the solution too rapidly, you induce kinetic trapping, causing both enantiomers to precipitate amorphously. You must heat the mixture to complete dissolution, then cool it extremely slowly (e.g., 1 °C/hour) to allow the thermodynamically stable diastereomeric lattice to nucleate and grow[3].

Q: I am experiencing baseline drift and poor peak resolution when separating spiro bis(isoxazoline) derivatives on a Daicel Chiralpak AD column. What is the issue? A: 4 relies on amylose tris(3,5-dimethylphenylcarbamate) coated on silica[4]. Spiro compounds often require highly specific alcohol modifiers in the mobile phase to engage in hydrogen bonding with the carbamate linkages. Baseline drift usually indicates column overloading or incomplete equilibration. Flush the column with 100% ethanol for 2 hours, then re-equilibrate with your Hexane/IPA mobile phase. Ensure your injection volume is strictly analytical (<20 µL)[4].

Validated Experimental Protocols

Protocol A: Chemical Resolution via Diastereomeric Ketalization

Target: (±)-cis,cis-spiro[4.4]nonane-1,6-diol Causality: This method utilizes the C2 symmetry of the diol to form structurally distinct bis-ketals with (1R)-(+)-camphor, enabling robust chromatographic separation based on steric affinity[1].

  • Ketalization: In a flame-dried round-bottom flask, combine racemic diol (1.0 eq), (1R)-(+)-camphor (3.0 eq), and p-toluenesulfonic acid (0.02 eq) in anhydrous benzene (93 mL/g of diol).

  • Azeotropic Distillation: Reflux the mixture using a Dean-Stark trap to continuously remove water, driving the equilibrium toward ketal formation.

  • Self-Validation Check 1: Perform TLC (neat hexane). The reaction is complete when the baseline diol spot disappears and two distinct spots appear at Rf 0.36 and 0.19[1].

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute strictly with neat hexane. Collect the two fractions (Ketal 7 and Ketal 8) separately.

  • Hydrolysis: Heat the separated ketals individually in a mixture of CH2Cl2:H2O (40:1) with p-TsOH (0.3 eq) for 3 hours.

  • Self-Validation Check 2: Analyze the isolated products via 1H NMR (CDCl3). The complete disappearance of the camphor methyl singlets (~0.8-1.0 ppm) confirms successful hydrolysis, yielding pure (-)-1R,5R,6R-diol and (+)-1S,5S,6S-diol[1].

Protocol B: Thermodynamic Resolution via Inclusion Complexation

Target: (±)-spiro[4.4]nonane-1,6-dione Causality: Exploits the differential thermodynamic stability of hydrogen-bonded co-crystals formed between the dione enantiomers and a chiral BINOL host, allowing for chromatography-free resolution[3].

  • Complexation: Suspend racemic spiro-dione and (R)-(+)-BINOL (1:1 molar ratio) in a minimal volume of hot ethyl acetate/hexane. Heat gently until the solution is completely clear and homogeneous.

  • Controlled Crystallization: Transfer the flask to a programmable cooling bath or an insulated Dewar. Allow the solution to cool ambiently to room temperature over 24 hours without any physical disturbance.

  • Self-Validation Check 1: Inspect the resulting crystals under a microscope. They should appear as well-defined, transparent prisms. Opaque or powdery precipitates indicate kinetic trapping of the racemate and require recrystallization[3].

  • Liberation: Filter the crystals and dissolve them in diethyl ether. Wash the organic layer with 10% aqueous NaOH. The BINOL host will deprotonate and partition into the aqueous layer as a sodium salt, leaving the pure dione in the ether layer.

  • Self-Validation Check 2: Evaporate the ether layer and measure the specific optical rotation. A value matching literature standards confirms the isolation of the enantiopure dione with up to 100% ee[3].

Quantitative Data Presentation

Table 1: Comparison of Spiro[4.4]nonane Resolution Strategies

SubstrateResolution StrategyResolving AgentTypical Yield (per enantiomer)Max Enantiomeric Excess (ee)Primary Advantage
1,6-Diol Chemical Ketalization(1R)-(+)-Camphor40-43%>99%Highly scalable; simple column separation
1,6-Diol Enzymatic KineticLipase~45%>98%Mild conditions; avoids harsh acids
1,6-Dione Inclusion ComplexationChiral BINOL31-38%100%Chromatography-free; highly cost-effective
Derivatives Chiral HPLCChiralpak AD>90% (recovery)>99%Rapid analytical determination

References

  • Matsushima, Y., Kitahara, T., & Mori, K. "Lipase-catalyzed Kinetic Resolution of (±)-cis,cis-Spiro[4.4]nonane-1,6-diol." oup.com.
  • Nieman, J. A., Parve, M., & Keay, B. A. "An Improved Synthesis and Resolution of (±)-cis,cis-Spiro[4.4]Nonane-l,6-Diol." scholaris.ca.
  • Yang, B.-M., Cai, P.-J., Tu, Y. Q., & Zhang, F. "A Practical Asymmetric Synthesis of Enantiopure Spiro[4,4]nonane-1,6-dione.
  • "Design and Synthesis of Chiral Spiro Ligands." scispace.com.

Sources

Technical Support Center: Synthesis of 1-Thia-7-azaspiro[4.4]nonane and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Thia-7-azaspiro[4.4]nonane and its related structures. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable spirocyclic scaffold.

Introduction to 1-Thia-7-azaspiro[4.4]nonane Synthesis

The 1-Thia-7-azaspiro[4.4]nonane core is a significant heterocyclic motif in medicinal chemistry due to its unique three-dimensional structure, which can lead to improved pharmacological properties.[1][2] A common and efficient method for constructing the related 1-thia-4-azaspiro[4.4]nonan-3-one scaffold is through a one-pot, three-component reaction involving a cyclic ketone, an amine, and thioglycolic acid.[2][3] This reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization with thioglycolic acid. While this approach is robust, it can be prone to the formation of several impurities that can complicate purification and reduce yields.

This guide will focus on troubleshooting the common issues arising from this synthetic approach and provide practical solutions to help you optimize your reaction and obtain a high-purity product.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you may encounter during the synthesis and purification of 1-Thia-7-azaspiro[4.4]nonane derivatives.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of spiro-thiazolidinones are a frequent challenge and can be attributed to several factors. Here's a breakdown of potential causes and how to address them:

  • Incomplete Schiff Base Formation: The initial condensation between the cyclic ketone and the amine to form the imine (Schiff base) is a reversible equilibrium reaction.

    • Causality: Insufficient removal of water will shift the equilibrium back towards the starting materials, leading to incomplete conversion.

    • Solution:

      • Azeotropic Water Removal: When using solvents like toluene or benzene, employ a Dean-Stark apparatus to effectively remove water as it is formed.[4]

      • Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate, can also drive the reaction forward.

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the optimal temperature for your specific substrates.

  • Incomplete Cyclization: The subsequent reaction of the Schiff base with thioglycolic acid to form the thiazolidinone ring is the key cyclization step.

    • Causality: Sub-optimal reaction conditions or steric hindrance can lead to incomplete cyclization.

    • Solution:

      • Catalyst: While some reactions proceed without a catalyst, the use of a mild acid or base catalyst can sometimes improve the rate and completeness of the cyclization.

      • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature may be necessary, but be cautious of potential side reactions.

  • Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.

    • Causality: Thioglycolic acid can undergo self-condensation or react with the starting ketone. The Schiff base intermediate can also be unstable under certain conditions.

    • Solution:

      • Order of Addition: Adding the thioglycolic acid slowly to the pre-formed Schiff base can minimize side reactions.

      • Temperature Control: Maintain the recommended reaction temperature to avoid decomposition of reactants and intermediates.

  • Purification Losses: Significant product loss can occur during the workup and purification steps.

    • Causality: The spirocyclic product may have some water solubility, or it may be difficult to separate from byproducts with similar polarities.

    • Solution:

      • Extraction: Ensure you are using the appropriate solvent for extraction and perform multiple extractions to maximize recovery from the aqueous layer.

      • Chromatography: Optimize your column chromatography conditions (stationary phase, mobile phase) to achieve good separation.

Workflow for Optimizing Yield

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

Answer:

Purification of spiro-thiazolidinones can be challenging due to the presence of structurally similar impurities. Here are the most common impurities and strategies for their removal:

  • Unreacted Starting Materials:

    • Identification: Compare the NMR and TLC of your crude product with your starting materials (cyclic ketone, amine, and thioglycolic acid).[5]

    • Removal:

      • Washing: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted thioglycolic acid. An acidic wash (e.g., dilute HCl) can remove a basic amine starting material.

      • Chromatography: Column chromatography is generally effective for removing unreacted ketone and amine.

  • Diastereomers:

    • Causality: The formation of the spirocenter can lead to the creation of two diastereomers (cis and trans isomers). These isomers often have very similar polarities.[6]

    • Identification: Diastereomers can often be distinguished by high-resolution NMR (you may see two sets of peaks for some protons) and sometimes by TLC if a suitable solvent system is found.

    • Removal:

      • Chromatography: Careful optimization of column chromatography (e.g., using a less polar solvent system and a long column) may allow for the separation of diastereomers. Preparative HPLC is often a more effective, albeit more resource-intensive, method.

      • Recrystallization: If the product is a solid, fractional recrystallization can sometimes be used to isolate the major diastereomer.

  • Hydrolysis Product:

    • Causality: The thiazolidinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, which would open the ring.[7][8]

    • Identification: The hydrolyzed product will have a different mass in MS analysis and will show characteristic peaks for a thiol and a carboxylic acid/amide in the IR and NMR spectra.

    • Removal: Careful control of pH during workup is crucial. If hydrolysis has occurred, column chromatography should be able to separate the more polar ring-opened product from the desired spirocycle.

  • Oxidized Byproducts:

    • Causality: The sulfur atom in the thiazolidinone ring is susceptible to oxidation to form the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or during prolonged exposure to air.[9][10]

    • Identification: The oxidized products will have a higher mass (M+16 or M+32) in MS analysis. The IR spectrum will show strong S=O stretching bands.

    • Removal: These more polar byproducts can typically be removed by column chromatography. To prevent their formation, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Table 1: Common Impurities and Their Characteristics

ImpurityIdentificationPrevention/Removal
Unreacted Starting MaterialsTLC, NMR comparison with standardsAqueous washes, Column Chromatography
DiastereomersHigh-resolution NMR, Preparative HPLCOptimized Column Chromatography, Recrystallization
Hydrolysis ProductMS, IR, NMRNeutral pH during workup, Column Chromatography
Sulfoxide/SulfoneMS (M+16/M+32), IR (S=O stretch)Inert atmosphere, Column Chromatography

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the three-component synthesis of 1-thia-azaspiro[4.4]nonan-3-ones?

A1: The reaction typically proceeds in two main steps. First, the cyclic ketone reacts with the amine to form an imine intermediate (Schiff base) with the elimination of water. In the second step, the thiol group of thioglycolic acid adds to the imine carbon, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon of the thioglycolic acid, eliminating another molecule of water to form the thiazolidinone ring.

Mechanism of Spiro-Thiazolidinone Formation

Mechanism R1 Cyclic Ketone I1 Schiff Base (Imine) R1->I1 - H2O R2 Amine R2->I1 R3 Thioglycolic Acid P Spiro-Thiazolidinone R3->P I1->P - H2O

Caption: General reaction mechanism for spiro-thiazolidinone synthesis.

Q2: How can I confirm the structure of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Will confirm the overall structure, the presence of the spirocyclic core, and the connectivity of the atoms.

  • Mass Spectrometry (MS): Will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present, such as the amide carbonyl (C=O) in the thiazolidinone ring.

  • Elemental Analysis: Will confirm the elemental composition of your compound.

Q3: Can I use other thio-acids besides thioglycolic acid?

A3: Yes, other mercapto-carboxylic acids like thiolactic acid can be used. This will result in a methyl group at the 2-position of the thiazolidinone ring. The use of different thio-acids can be a way to introduce diversity into your synthesized compounds.

Q4: Is it possible to control the stereochemistry at the spirocenter?

A4: Controlling the stereochemistry at the spirocenter is a significant challenge in these reactions. Without a chiral auxiliary or catalyst, a mixture of diastereomers is often formed.[6] Chiral chromatography or resolution techniques may be necessary to separate the isomers. For stereoselective synthesis, more advanced synthetic strategies are typically required.

References

  • Barros C.D., Amato A.A., De Oliveira T.B., et al. Synthesis and anti-inflammatory activity... Sulfur Chem. 2021;42:149–166.
  • Fife, T. H.; Jao, L. K. Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. J. Am. Chem. Soc.1969 , 91, 4217. [Link]

  • Guerrero-Caicedo, A.; Soto, D.; Osorio, D. A.; Jaramillo-Gomez, L.-M. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. J. Org. Chem.2019 , 84 (24), 16059-16073. [Link]

  • Kumar, A.; Kumar, S.; Mundlia, J.; Pradhan, V.; Malik, R. S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study. J. Phys. Chem. B2011 , 115 (5), 1144-1153. [Link]

  • Mahmoodi, N. O.; et al. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules2023 , 28 (6), 2732. [Link]

  • Roberts, G. A. F. Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. J. Chem. Soc., Perkin Trans. 11979 , 603. [Link]

  • Singh, R.; et al. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Adv., 2023 , 13, 4573-4596. [Link]

  • Surrey, A. R. Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. J. Heterocycl. Chem.1967 , 4, 217. [Link]

  • Tripathi, A. C.; et al. Strategies for the Synthesis of Thiazolidinone Heterocycles. Med chem (Los Angeles)2016 , 6, 280-291. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Spiro Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Scope: Thermodynamics, Kinetics, and Steric Hindrance in Spirocyclization[1]

Welcome to the Spiro-Synthesis Support Portal

You have reached the advanced troubleshooting hub for spirocyclic scaffold synthesis. Unlike flat aromatic systems, spiro ring formation involves the construction of a quaternary carbon center (the spiroatom), which imposes unique steric and stereoelectronic penalties.

Temperature is not merely an accelerator here; it is a molecular switch . It dictates whether your reaction follows a kinetic trajectory (fastest formed) or a thermodynamic one (most stable), and determines if your catalyst survives long enough to close the ring.[1]

Below are three "Active Tickets" addressing the most common failure modes we see in the field, accompanied by diagnostic workflows and standard operating procedures (SOPs).

Ticket #001: "My Spiroketal Isomer Ratio is Inverted"

Diagnosis: Kinetic vs. Thermodynamic Control Mismatch Context: Spiroketals (e.g., spiro[5.5]undecanes) can exist in multiple isomeric forms based on the orientation of the oxygen atoms relative to the ring (axial vs. equatorial).

The Mechanism

The Anomeric Effect is the governing force here.

  • Thermodynamic Product: Stabilized by the double anomeric effect (both oxygens axial). Requires bond reversibility (equilibration), usually achieved at higher temperatures or with strong acid catalysis.[1]

  • Kinetic Product: Often results from chelation control or the path of least steric resistance. Formed at low temperatures (-78°C to 0°C) where the reaction is irreversible.

Diagnostic Visualization: Energy Landscape

The following diagram illustrates why your temperature choice locks you into a specific isomer.

SpiroketalEnergy Start Open Chain Precursor TS_Kinetic TS1: Low Barrier (Kinetic) Start->TS_Kinetic Low Temp (-78°C) TS_Thermo TS2: High Barrier (Thermodynamic) Start->TS_Thermo High Temp (Reflux) Prod_Kinetic Kinetic Product (Non-Anomeric) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Double Anomeric) TS_Thermo->Prod_Thermo Prod_Kinetic->TS_Thermo Acid + Heat (Equilibration)

Figure 1: Reaction coordinate diagram showing the divergence between kinetic trapping (low temp) and thermodynamic equilibration (high temp).

Troubleshooting Protocol
ObservationRoot CauseCorrective Action
Wrong Diastereomer Reaction stopped at kinetic trap.Increase Temp: Switch from 0°C to reflux (40–60°C). Add Lewis acid (e.g.,

) to facilitate equilibration [1].[1]
Low Yield Decomposition before equilibration.Stepwise Warming: Start at -78°C to cyclize, then warm to RT. Do not heat initially.
Racemization Temp too high; oxocarbenium ion scrambling.Cryogenic Control: Maintain -78°C and use a kinetic chelation auxiliary if enantiopurity is lost.
Ticket #002: "Reaction Stalls at the Intermediate (No Ring Closure)"

Diagnosis: Activation Energy (


) Deficit for Quaternary Center Formation
Context:  Creating a spiro-quaternary carbon (e.g., Spiroindolines) creates significant steric strain.[1] The transition state is crowded.
The Science

Unlike simple cyclizations, spiro-ring closure suffers from the Thorpe-Ingold effect (gem-dialkyl effect) inversely. While substituents on the chain help, the formation of the spiro center itself requires overcoming the repulsion of the ligands already attached to the quaternary precursor. Room temperature is often insufficient to cross this


 barrier.
Standard Operating Protocol: Pd-Catalyzed Intramolecular Alkylation

Reference Standard: C-H Activation/Alkylation for Spirooxindoles [2, 3]

  • Preparation: Dissolve substrate (e.g.,

    
    -diazoamide or aryl halide precursor) in Toluene or 1,4-Dioxane.[1]
    
  • Catalyst Loading: Add

    
     (5-10 mol%) and Ligand (
    
    
    
    or BINAP).[1]
  • Temperature Ramp (Critical Step):

    • Do not start at reflux.

    • Initiate at 60°C . Monitor by TLC/LC-MS for 1 hour.

    • If intermediate persists >20%, increase to 80°C .[1]

    • Warning: Temperatures >100°C often trigger

      
      -hydride elimination, leading to alkene byproducts instead of the spiro ring.
      
  • Time: 2–4 hours. Extended heating (>12h) at 80°C promotes catalyst deactivation (Pd black precipitation).[1]

Ticket #003: "Ring-Closing Metathesis (RCM) Yields Oligomers or Dead Catalyst"

Diagnosis: Entropy vs. Catalyst Stability Trade-off Context: Using Grubbs catalysts to form spirocycles.

The Conflict
  • Entropy: Spiro-rings are entropically disfavored. High dilution and high heat generally favor cyclization over polymerization (oligomerization).[1]

  • Catalyst Stability: Ruthenium carbenes (Grubbs I/II) decompose at high temperatures, often forming Ruthenium hydrides that cause alkene isomerization (shifting the double bond) rather than closing the ring [4].[1]

Decision Logic: The 40°C "Sweet Spot"

Data suggests that 40°C is often the optimal balance for Second Generation Grubbs catalysts (G-II), minimizing desallyl byproducts while maintaining sufficient rate [5].

RCM_Workflow Start Start RCM Reaction Check_Conc Check Concentration Is it < 5 mM? Start->Check_Conc Dilute Dilute to 1-3 mM (Prevents Oligomers) Check_Conc->Dilute No Temp_Check Set Initial Temp (40°C) Check_Conc->Temp_Check Yes Dilute->Temp_Check Monitor Monitor: Isomerization vs. Product Temp_Check->Monitor Isomer_Issue Issue: Double Bond Migration? Monitor->Isomer_Issue Byproducts detected Stalled Issue: Reaction Stalled? Monitor->Stalled SM remains Add_Quinone Add 1,4-Benzoquinone (Scavenge Ru-H) Isomer_Issue->Add_Quinone Keep Temp 40°C Heat_Up Increase to 60-80°C (Fast Push) Stalled->Heat_Up Risk Decomposition

Figure 2: Decision tree for optimizing Ring-Closing Metathesis (RCM) conditions.

Optimization Table: RCM Variables
VariableRecommendationRationale
Temperature 40°C (Initial) Maximizes G-II catalyst life; minimizes isomerization [5].
Solvent DCM (Low boil)

DCE/Toluene
DCM limits you to 40°C. Use DCE if 60°C+ is required for difficult closures.[1]
Additive 1,4-Benzoquinone or PhenolPrevents Ru-hydride induced isomerization at elevated temperatures.[1][2]
FAQ: Rapid Response Matrix

Q: Can I use microwave irradiation for spiro-formation? A: Yes, but with caution.[1] Microwaves are excellent for overcoming the high activation barrier of sterically hindered spiro-centers (e.g., spirooxindoles). However, the rapid heating can bypass the "safe" kinetic window. Recommendation: Use for robust substrates (e.g., Fischer indole synthesis) but avoid for sensitive RCM or radical cyclizations.[1]

Q: My reaction works at 25°C but yield is 30%. Should I heat it? A: Not immediately. First, check concentration .

  • If the byproduct is a polymer/dimer: Dilute the reaction (0.01 M) and keep at 25°C.

  • If the byproduct is starting material (incomplete conversion): Heat to 50°C.

Q: How does solvent boiling point correlate with success? A: It acts as a passive temperature limiter.

  • DCM (40°C): Good for kinetic control and RCM.[1]

  • THF (66°C): Standard for anionic spirocyclization.[1]

  • Toluene (110°C): Reserved for thermodynamic equilibration (Spiroketals) or forcing difficult steric closures.[1]

References
  • Brimble, M. A., et al. "Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches."[1] Arkivoc, vol. 2006, no.[1] 7, pp. 105-119.[1] Link

  • RSC Advances. "Transition metal-catalyzed synthesis of spirooxindoles." RSC Advances, 2021.[1] Link

  • Fedoseev, P., et al. "Synthesis of spiroindolenines by intramolecular ipso-iodocyclization of indol ynones."[1] RSC Advances, Supplementary Info. Link

  • Drug Hunter. "Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry." Drug Hunter, 2023.[1][3] Link

  • NIH/PMC. "Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products." PubMed Central, 2012.[1] Link

Sources

Technical Support Center: Metal Catalyst Removal from Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists facing the notoriously difficult challenge of removing transition metals (Pd, Ru, Rh) from highly polar, basic spirocyclic amine APIs.

Spirocyclic amines present a unique purification bottleneck: their basic nitrogen lone pairs act as powerful σ-donors, strongly chelating transition metals and causing them to co-elute during chromatography or co-crystallize during isolation. This guide provides field-proven, causality-driven solutions to achieve regulatory compliance (ICH Q3D guidelines of <10 ppm) without sacrificing product yield.

Diagnostic Purification Workflow

Before selecting a specific protocol, consult the decision matrix below to determine the most logical sequence of metal scavenging based on your process stage.

MetalRemovalWorkflow Start Crude Spirocyclic Amine (High Pd/Ru Content) Aqueous Aqueous Wash (TMT or N-acetylcysteine) Start->Aqueous Check1 Metal < 10 ppm? Aqueous->Check1 Scavenger Solid-Supported Scavenger (SiliaMetS DMT/Thiol) Check1->Scavenger No Success API Release (< 10 ppm Metal) Check1->Success Yes Check2 Metal < 10 ppm? Scavenger->Check2 Cryst Crystallization (Final Polish) Check2->Cryst No Check2->Success Yes Cryst->Success

Workflow for metal catalyst removal from basic spirocyclic amines.

Troubleshooting & FAQs

Q1: Why do standard purification methods (crystallization, chromatography) fail to remove palladium from my spirocyclic amine? A: Standard methods rely on physical separation, which fails when the metal is chemically bound to the product. Spirocyclic amines possess highly accessible, basic nitrogen lone pairs that act as strong σ-donors, chelating transition metals like Pd(II) and Ru(II)[1]. This forms a stable metal-API complex. During silica gel chromatography, the metal-API complex co-elutes, or the basic amine causes severe tailing on acidic silanol groups. Crystallization often simply co-crystallizes the metal complex[1]. You must use a scavenger with a higher thermodynamic binding affinity for the metal than your API.

Q2: How do I select the right solid-supported scavenger? A: Scavenger selection is dictated by the metal's oxidation state and the principles of Hard-Soft Acid-Base (HSAB) theory. For soft metals like Pd(II) and Ru(II), sulfur-based ligands (thiols, thiourea, or 2,4,6-trimercaptotriazine [TMT]) are highly effective[2]. Computational studies demonstrate that bis-monodentate coordination and secondary amino nitrogens provide the highest binding enthalpy for Pd(II) systems[2]. Resins functionalized with TMT (e.g., SiliaMetS DMT) are preferred for strongly chelating APIs because the scavenger's multi-point affinity for the metal outcompetes the API's affinity[3].

Q3: My spirocyclic amine binds to the silica-based scavenger, causing massive yield loss. How can I prevent this? A: This is a common failure mode caused by ionic interactions between the basic spirocyclic amine (pKa > 8) and the unendcapped, acidic silanol groups on the silica backbone. To mitigate this causality:

  • Matrix Switch: Switch to a macroporous polymer-based scavenger (e.g., polystyrene-divinylbenzene matrix) which completely lacks acidic silanols[3].

  • Competitive Inhibition: Add a competitive, volatile amine (like 1% triethylamine) to the solvent system to block silanol sites without interfering with metal scavenging.

  • pH Adjustment: Perform the scavenging in a slightly acidic medium (if the metal-scavenger binding is pH-independent). This protonates the API, reducing its nucleophilicity and preventing silanol binding.

Q4: Can I remove metals during the aqueous workup before deploying expensive solid scavengers? A: Yes. Biphasic extraction using water-soluble chelators is a highly cost-effective first line of defense. Adding N-acetylcysteine or the sodium salt of TMT to the aqueous wash can strip loosely bound metals into the aqueous phase, reducing the metal burden from ~1000 ppm to <50 ppm before solid-supported scavenging[1].

Quantitative Scavenger Performance Data

The following table summarizes the performance of common scavengers against metal-contaminated basic amines. Use this to benchmark your expected outcomes.

Scavenger TypeFunctional GroupMatrixTarget MetalsBinding MechanismTypical Residual (ppm)
SiliaMetS DMT 2,4,6-TrimercaptotriazineSilicaPd(II), Ru(II), RhMulti-point Chelation< 5 ppm
QuadraPure TU ThioureaMacroporous PolymerPd(II), Pd(0), CuMonodentate / Chelation< 10 ppm
SiliaMetS Thiol -SHSilicaPd(II), Ag, PbMonodentate10 - 20 ppm
N-Acetylcysteine Thiol / CarboxylateAqueous (Homogeneous)Pd(II), Ru(II)Biphasic Extraction20 - 50 ppm

Step-by-Step Methodologies

Protocol A: Aqueous Biphasic Extraction (Pre-Treatment)

Use this protocol immediately after quenching the reaction to remove the bulk of the metal catalyst, preserving the capacity of downstream solid scavengers.

  • Quench & Dilute: Cool the reaction mixture to room temperature. Dilute the organic phase (e.g., EtOAc, 2-MeTHF) to a concentration of ~0.1 M of the API.

  • Chelator Preparation: Prepare a 10% (w/v) aqueous solution of N-acetylcysteine or Na-TMT (sodium 2,4,6-trimercaptotriazine).

  • Biphasic Wash: Add the chelator solution to the organic phase (1:1 volume ratio).

  • Agitation: Stir vigorously for 2 to 4 hours at 40 °C. Causality: Elevated temperature increases the kinetic rate of metal dissociation from the spirocyclic amine, allowing the aqueous chelator to capture it.

  • Phase Separation: Transfer to a separatory funnel, allow the layers to separate completely, and discard the deeply colored aqueous layer.

  • Validation: Analyze an aliquot of the organic layer via ICP-MS. If Pd > 50 ppm, proceed to Protocol B.

Protocol B: High-Throughput Solid Scavenger Screening

Because metal-API binding affinities are highly substrate-specific, a parallel screening approach is mandatory to identify the optimal solid scavenger.

  • Stock Preparation: Dissolve the crude spirocyclic amine in a solvent that fully solubilizes both the API and the metal complex (e.g., THF, DMF, or Toluene/MeOH mix).

  • Scavenger Loading: Into a 24-well plate or separate vials, add 5 equivalents (relative to the theoretical metal content) of various scavengers (e.g., Silica-DMT, Polymer-Thiourea, Silica-Thiol, Polymer-Amine).

  • Incubation: Add the API stock solution to each vial. Seal and agitate at 50 °C for 12–16 hours. Causality: Solid-supported scavenging is diffusion-limited. Adequate time and temperature are required for the metal to migrate into the pores of the matrix.

  • Filtration: Filter each mixture through a 0.45 µm PTFE syringe filter to remove the solid scavenger.

  • Washing: Wash the resin with 2 column volumes of the reaction solvent to recover any physically trapped API.

  • Self-Validation (Analysis): Concentrate the filtrates and analyze via HPLC (for API recovery/yield) and ICP-MS (for residual metal). Select the scavenger that provides >90% yield and <10 ppm metal.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) URL:[Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Annals of Chemical Science Research (Crimson Publishers) URL:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Dalton Transactions (RSC Publishing) URL:[Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams Johnson Matthey Technology Review URL:[Link]

Sources

Validation & Comparative

Advanced NMR Spectral Analysis Guide: 1-Thia-7-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectral Analysis of 1-Thia-7-azaspiro[4.4]nonane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the shift from flat, aromatic structures to three-dimensional (3D) scaffolds is driven by the need to improve solubility and target specificity.[1][2] 1-Thia-7-azaspiro[4.4]nonane represents a privileged scaffold, offering a unique combination of a lipophilic sulfur domain and a polarizable nitrogen handle, connected by a quaternary spiro center.

This guide provides a technical comparison of the NMR spectral analysis of this scaffold against its common analogs (e.g., 1,7-diazaspiro[4.4]nonane). Unlike symmetric spirocycles where signal overlap complicates assignment, the electronic asymmetry of the 1-Thia-7-aza system offers distinct spectral "handles." This guide details the protocol for leveraging these handles to achieve unambiguous structural verification.

Comparative Analysis: Spectral Performance & Resolvability

The primary challenge in spirocyclic analysis is resolving the methylene protons adjacent to the quaternary center. The table below compares the "Spectral Performance"—defined as the ease of signal differentiation and structural elucidation—of 1-Thia-7-azaspiro[4.4]nonane against its primary alternatives.

Table 1: Comparative Spectral Resolvability
Feature1-Thia-7-azaspiro[4.4]nonane 1,7-Diazaspiro[4.4]nonane Spiro[4.4]nonane (Carbocyclic)
Symmetry Asymmetric (

)
Symmetric (

or

)
Symmetric (

)

H NMR Resolution
High. The S-CH

(~2.8 ppm) and N-CH

(~3.0 ppm) signals are chemically distinct, preventing overlap.[3]
Low. Equivalent methylene protons often overlap, requiring shift reagents or high-field instruments (>600 MHz).Very Low. Severe overlap of methylene envelopes; difficult to assign without 2D methods.

C NMR Range
Wide Dispersion. C-S (~30-35 ppm) vs C-N (~45-50 ppm) allows instant ring differentiation.Narrow. C-N signals cluster, making specific assignment of ring positions difficult.Narrow. Alkane region congestion.
Stereochem.[4] Probes Distinct. NOE correlations between S-ring and N-ring are unique due to heteroatom differentiation.Ambiguous. Symmetry makes inter-ring NOEs harder to distinguish from intra-ring signals.N/A. Lacks heteroatoms for specific functionalization.

Expert Insight: The "performance" advantage of the 1-Thia-7-aza scaffold lies in its electronic asymmetry . The sulfur atom deshields its neighbors differently than nitrogen, naturally spreading the spectrum and simplifying the identification of the critical quaternary spiro carbon via HMBC.

Structural Numbering & Theoretical Shift Ranges

To ensure accurate assignment, we utilize the standard IUPAC spiro numbering. The sulfur atom takes priority (Position 1), and the nitrogen is in the second ring (Position 7).

  • Ring A (Thia): S(1) - CH

    
    (2) - CH
    
    
    
    (3) - CH
    
    
    (4) - C(5, Spiro)
  • Ring B (Aza): CH

    
    (6) - NH(7) - CH
    
    
    
    (8) - CH
    
    
    (9) - C(5, Spiro)
Table 2: Reference Chemical Shift Data (Predicted in CDCl )

Based on component ring analysis (tetrahydrothiophene/pyrrolidine) and spiro-inductive effects.

PositionAtom Type

H Shift (ppm)
Multiplicity

C Shift (ppm)
HMBC Correlation Target
1 S ----
2 CH

(

to S)
2.80 – 2.95Multiplet32.0 – 35.0C3, C4, C5
3 CH

(

to S)
1.90 – 2.10Multiplet24.0 – 26.0C1, C2, C4, C5
4 CH

(adj. to Spiro)
1.80 – 2.00Multiplet38.0 – 41.0C5 (Strong) , C2
5 C (Quaternary) --55.0 – 65.0 Key Junction
6 CH

(adj. to Spiro)
1.70 – 1.90Multiplet36.0 – 39.0C5 (Strong) , C8
7 NH 1.8 – 2.5 (Broad)Singlet (br)-C6, C8
8 CH

(

to N)
3.00 – 3.20Triplet/Multiplet46.0 – 49.0C6, C9, C5
9 CH

(

to N)
1.60 – 1.80Multiplet25.0 – 27.0C8, C6, C5

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the Diagnostic Checkpoint fails, do not proceed to the next step; re-evaluate sample purity or solvent choice.

Step 1: Sample Preparation & Solvent Selection
  • Solvent: Use CDCl

    
      (Chloroform-d) for routine analysis.
    
  • Alternative: Use DMSO-d

    
      if the N-H proton exchange is too rapid in chloroform (disappearing signal) or if the salt form (hydrochloride) is used.
    
  • Concentration: 10-15 mg in 0.6 mL solvent is optimal for clear 2D acquisition within 30 minutes.

Step 2: 1D Acquisition (The "Fingerprint" Scan)
  • Parameter: Set relaxation delay (d1) to

    
     2.0s to ensure integration accuracy of the distinct 
    
    
    
    -heteroatom protons.
  • Diagnostic Checkpoint: Look for the Integration Ratio .

    • Region 2.8–3.2 ppm (S-CH

      
       + N-CH
      
      
      
      ): Should integrate to ~4H.
    • Region 1.6–2.1 ppm (Remaining CH

      
      ): Should integrate to ~8H.
      
    • If the ratio is skewed, check for residual solvent or water overlap.

Step 3: 2D Structural Confirmation (HSQC & HMBC)

The quaternary carbon (C5) is the anchor. It has no attached protons, so it will not appear in HSQC but will show correlations in HMBC.

  • HSQC: Assign all protonated carbons. Identify the "missing" carbon signal in the 55–65 ppm range (the Spiro center).

  • HMBC: Look for long-range coupling from H4 and H6 (the protons on carbons adjacent to the spiro center) to C5 .

    • Validation: You must see correlations from both rings converging on the same quaternary carbon frequency.

Logic Pathway & Assignment Workflow

The following diagram illustrates the decision logic for assigning the 1-Thia-7-azaspiro[4.4]nonane structure, distinguishing it from impurities or linear precursors.

NMR_Workflow Start Start: 1H NMR Spectrum Check_Alpha Identify Alpha Protons (2.8 - 3.2 ppm) Start->Check_Alpha Decision_Split Are signals split/distinct? Check_Alpha->Decision_Split Sym_Path Symmetric Overlap (Likely Diazaspiro) Decision_Split->Sym_Path No (Overlap) Asym_Path Distinct Multiplets (Likely Thia-Azaspiro) Decision_Split->Asym_Path Yes Step_13C 13C NMR & DEPT-135 Asym_Path->Step_13C Find_Quat Identify Quaternary C (C5) (~55-65 ppm, No DEPT signal) Step_13C->Find_Quat HMBC_Step HMBC Experiment Find_Quat->HMBC_Step Validation Confirm C5 Correlations: From H4 (Thia side) & H6 (Aza side) HMBC_Step->Validation

Caption: Logical workflow for distinguishing 1-Thia-7-azaspiro[4.4]nonane from symmetric analogs using 1D and 2D NMR checkpoints.

References

  • Zheng, Y., & Tice, C. M. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Smith, A. B., et al. (2019).[5] "Design and Synthesis of 1-Azaspiro[4.4]nonane Derivatives." Journal of Organic Chemistry, 84(2), 567-580. (Provides comparative data for the aza-analog).

  • National Center for Advancing Translational Sciences (NCATS). "1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid." Inxight Drugs Database. Accessed March 2026. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for theoretical chemical shift extrapolation of tetrahydrothiophene and pyrrolidine rings).

Sources

Comparative Guide: Biological Activity of Thia- vs. Oxa-Azaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-thia-4-azaspiro[4.4]nonane and 1-oxa-4-azaspiro[4.4]nonane scaffolds. It synthesizes experimental data, physicochemical properties, and biological activity profiles to assist in scaffold selection for drug discovery.[1]

Executive Summary

The choice between a thia- (sulfur-containing) and oxa- (oxygen-containing) azaspiro[4.4]nonane scaffold represents a critical decision point in lead optimization.

  • Oxa-azaspiro[4.4]nonanes are characterized by higher aqueous solubility and lower lipophilicity , making them superior for targeting cytosolic proteins where bioavailability is a hurdle. They are the core scaffold of Cephalotaxus alkaloids (e.g., Homoharringtonine), approved for myeloid leukemias.[2]

  • Thia-azaspiro[4.4]nonanes exhibit increased lipophilicity and metabolic stability . Recent data identifies them as potent dual EGFR/BRAF inhibitors , leveraging the "soft" nature of sulfur to enhance van der Waals contacts in hydrophobic kinase pockets.

Physicochemical & Structural Comparison

The substitution of oxygen with sulfur (bioisosteric replacement) fundamentally alters the molecular landscape. The following table contrasts the core properties affecting pharmacokinetics (PK) and binding.

Property1-Oxa-4-azaspiro[4.4]nonane 1-Thia-4-azaspiro[4.4]nonane Impact on Drug Design
Atom Radius Oxygen (0.73 Å)Sulfur (1.02 Å)Sulfur increases steric bulk, potentially improving selectivity for larger hydrophobic pockets.
Lipophilicity (LogP) Lower (~1.0–1.5 units lower)HigherThia-analogs show better membrane permeability but lower solubility.
H-Bonding Strong H-bond AcceptorWeak H-bond AcceptorOxa-analogs interact strongly with polar residues; Thia-analogs rely on hydrophobic/van der Waals forces.
Metabolic Stability Moderate (prone to CYP450 oxidation)High (S-oxidation is slower than O-dealkylation)Thia-scaffolds often exhibit longer half-lives (t1/2).
Solubility High (up to 40x vs carbocycles)Low to ModerateOxa-scaffolds are preferred for "lead-likeness" in fragment-based design.

Biological Activity Profiles

A. Thia-azaspiro[4.4]nonanes: Kinase Inhibition & Antimicrobial

Primary Indication: Solid Tumors (Colorectal, Lung), Antimicrobial. Mechanism: The 1-thia-4-azaspiro[4.4]nonan-3-one derivatives function as dual inhibitors of EGFR and BRAF(V600E) .[3][4] The sulfur atom facilitates deep burial into the hydrophobic ATP-binding pocket of these kinases, a region where the more polar oxygen atom would face desolvation penalties.

  • Key Data:

    • IC50 (EGFR): 78–84 nM (Compound 6b/7b series).[3][4]

    • IC50 (BRAFV600E): 96–108 nM.[3][4]

    • Cell Viability (GI50): ~32 nM against HCT116 (Colorectal carcinoma).

B. Oxa-azaspiro[4.4]nonanes: Protein Synthesis Inhibition

Primary Indication: Hematological Malignancies (CML, AML). Mechanism: This scaffold forms the core of Homoharringtonine (Omacetaxine mepesuccinate). It binds to the A-site cleft of the ribosomal 60S subunit , preventing the initial elongation step of protein synthesis.

  • Key Data:

    • Activity: Potent inhibition of leukemic cell proliferation (HL-60, K562).

    • Solubility Advantage: The oxa-bridge ensures sufficient cytosolic concentration to reach ribosomal targets without requiring complex formulation.

Mechanistic Visualization

Diagram 1: Comparative Synthetic Pathways

The following diagram illustrates the divergent synthetic accessibility. Thia-analogs are accessible via a robust "one-pot" multicomponent reaction, whereas Oxa-analogs often require radical-mediated cyclization.

SynthesisComparison cluster_inputs Starting Materials Cyclohexanone Cyclic Ketone OnePot One-Pot Condensation (Schiff Base Formation -> Cyclization) Cyclohexanone->OnePot Amine Primary Amine Amine->OnePot Mercapto Thioglycolic Acid (Sulfur Source) Mercapto->OnePot Oxime O-Benzyl Oxime (Oxygen Source) Radical Domino Radical Bicyclization (Alkoxyaminyl Radical Capture) Oxime->Radical ThiaProduct 1-Thia-4-azaspiro[4.4]nonane (High Yield, Scalable) OnePot->ThiaProduct Dehydration (-H2O) OxaProduct 1-Oxa-4-azaspiro[4.4]nonane (Stereoselective, Trans-major) Radical->OxaProduct Bu3SnH / AIBN

Caption: Divergent synthetic routes. Thia-analogs utilize acid-catalyzed condensation; Oxa-analogs often employ radical bicyclization.

Diagram 2: Thia-Spiro Dual Kinase Inhibition Pathway

The therapeutic potency of thia-azaspiro derivatives lies in their ability to simultaneously block parallel oncogenic pathways.

Signaling Drug Thia-azaspiro[4.4]nonane Derivative EGFR EGFR Kinase (Membrane) Drug->EGFR Inhibits (IC50 ~80nM) BRAF BRAF(V600E) (Cytosol) Drug->BRAF Inhibits (IC50 ~100nM) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces MEK MEK EGFR->MEK Blocked BRAF->MEK Blocked ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of Action for Thia-derivatives. Dual blockade of EGFR and BRAF prevents downstream ERK activation.

Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4]nonan-3-ones

Rationale: This method leverages the nucleophilicity of sulfur in thioglycolic acid to trap the in situ generated Schiff base.

  • Reactants: Combine cyclopentanone (1.0 eq), primary amine (e.g., aniline derivative, 1.0 eq), and thioglycolic acid (1.5 eq) in dry benzene or toluene.

  • Catalysis: The reaction is self-catalyzed by the carboxylic acid group of the thiol, but a Dean-Stark trap is essential to remove water and drive the equilibrium.

  • Reflux: Heat the mixture to reflux for 6–10 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Wash the reaction mixture with 10% NaHCO3 to remove unreacted acid. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Evaporate solvent. Recrystallize from ethanol to yield the spiro-thiazolidinone product (Yields typically 65–80%).

Protocol B: Radical Bicyclization for 1-Oxa-4-azaspiro[4.4]nonanes

Rationale: Forming the C-O bond in a spiro-configuration is challenging; radical cyclization ensures high regioselectivity.

  • Precursor: Prepare an O-benzyl oxime ether containing a terminal alkene and an aryl bromide moiety.

  • Initiation: Dissolve the precursor in degassed benzene (0.05 M). Add Bu3SnH (1.2 eq) and AIBN (0.1 eq).

  • Cyclization: Heat to reflux (80°C) for 4 hours. The tributyltin radical abstracts the bromine, generating an aryl radical that cyclizes onto the alkene, followed by capture of the alkoxyaminyl radical.

  • Purification: Remove tin residues using KF/silica gel treatment. Purify via flash chromatography to separate cis/trans diastereomers.

Protocol C: Dual Kinase Inhibition Assay (EGFR/BRAF)

Rationale: To validate the "Thia" scaffold's efficacy.

  • Enzyme Prep: Use recombinant human EGFR and BRAF(V600E) kinase domains.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Add ATP at Km concentration.

  • Incubation: Incubate test compounds (0.1 nM – 10 µM) with kinase and substrate (e.g., Poly Glu:Tyr) for 60 min at room temperature.

  • Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent to convert ADP to ATP, generating luminescence. Measure using a plate reader.

  • Analysis: Plot Luminescence vs. Log[Concentration] to determine IC50.

References

  • Anticancer Activity of Thia-Spiro Derivatives: Title: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Source: Molecules (MDPI), 2023. URL:[Link]

  • Synthesis of Oxa-Spiro Scaffolds: Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.[2] Source: Journal of Organic Chemistry, 2019. URL:[Link]

  • Physicochemical Properties of Oxa-Spirocycles: Title: Oxa-spirocycles: synthesis, properties and applications.[1] Source: Chemical Science, 2014. URL:[Link]

  • Bioisosterism in Drug Design: Title: The role of bioisosterism in modern drug design: Current applications and challenges.[5][6] Source: Current Trends in Pharmacy and Pharmaceutical Chemistry, 2025. URL:[Link]

Sources

Mass spectrometry fragmentation patterns of spiro amines

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Fragmentation Analysis of Spiro Amines: A Comparative Guide

Introduction The pharmaceutical industry's paradigm shift toward the "Escape from Flatland" concept has made spirocyclic compounds—particularly spiro amines—highly desirable scaffolds[1]. Their inherent three-dimensional (3D) topology improves target specificity and physicochemical properties compared to traditional planar aromatics[2]. However, this 3D rigidity presents a significant analytical challenge during drug metabolism and pharmacokinetics (DMPK) studies.

When characterizing these molecules, mass spectrometry (MS) is the definitive tool for structural elucidation[3]. Yet, the rigid spirocyclic core resists simple cleavage, requiring precise control over gas-phase dissociation. As a Senior Application Scientist, I have observed that choosing the correct fragmentation platform—whether Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) or Higher-Energy Collisional Dissociation (HCD) on an Orbitrap—dictates the quality of your structural data. This guide objectively compares these platforms and provides a self-validating experimental framework for analyzing spiro amines.

To understand why platform choice matters, we must first understand the gas-phase behavior of spiro amines. Unlike linear peptides or planar small molecules that fragment predictably along amide or ether bonds, spiro amines feature two rings sharing a single tetrahedral carbon.

When protonated via Electrospray Ionization (ESI), the charge typically localizes on the basic spiro nitrogen. Upon collisional activation, the molecule exhibits strictly energy-dependent fragmentation:

  • Low Collision Energy (CE): The activation barrier for breaking the spiro core is too high. Instead, fragmentation is limited to the cleavage of peripheral functional groups (e.g., neutral losses of H2O, NH3, or halogens).

  • High Collision Energy (CE): Sufficient internal energy is deposited to induce complex ring-opening events, such as retro-Diels-Alder (RDA) reactions or α-cleavages adjacent to the nitrogen. This shatters the spiro core, generating low-mass diagnostic iminium reporter ions.

If an MS platform cannot deliver sufficient activation energy or fails to detect the resulting low-mass fragments, critical structural nodes are lost.

G Precursor Spiro Amine Precursor [M+H]+ Activation Collisional Activation (CID / HCD) Precursor->Activation Energy Input RingOpening Core Ring Opening (α-cleavage / RDA) Activation->RingOpening High CE (>40 eV) Peripheral Peripheral Cleavage (Loss of H2O, Alkyl) Activation->Peripheral Low CE (<20 eV) Iminium Diagnostic Iminium Ion (Low m/z Reporter) RingOpening->Iminium Core Fragmentation Isobaric Isobaric Fragments (Requires High-Res MS) RingOpening->Isobaric Complex Rearrangement

Fig 1: Energy-dependent fragmentation logic of spiro amines via collisional activation.

Platform Comparison: CID vs. HCD

The mechanism of energy deposition and fragment detection varies drastically across MS platforms, directly impacting spiro amine analysis[4].

  • Ion Trap CID (Resonance Excitation): Traditional 3D or linear ion traps use resonance excitation to fragment ions. While useful for MS^n sequential fragmentation trees, they suffer from the "1/3 Rule" (a low-mass cutoff where fragments below ~1/3 of the precursor m/z are not trapped). For spiro amines, this means the crucial low-mass iminium reporter ions are completely invisible.

  • Triple Quadrupole (QqQ) CID: QqQ platforms use beam-type CID in a dedicated collision cell (Q2). They do not suffer from the 1/3 rule and are the gold standard for high-throughput MRM quantitation. However, their low resolving power (typically unit mass) makes it impossible to distinguish between isobaric fragments generated by the complex rearrangement of the spiro core.

  • Orbitrap HCD: Higher-Energy Collisional Dissociation (HCD) is a beam-type CID technique specific to Orbitrap architectures, where fragmentation occurs in an external multipole cell before fragments are injected into the Orbitrap[5]. HCD deposits higher activation energy than trap-CID, effectively shattering the rigid spiro core[6]. Because detection occurs in the high-resolution Orbitrap, there is no low-mass cutoff, and isobaric fragments are easily resolved.

Table 1: Performance Comparison of MS Platforms for Spiro Amine Analysis

Platform & TechniqueFragmentation TypeResolving PowerLow-Mass CutoffBest Use Case for Spiro Amines
Ion Trap CID Resonance CIDLow to MediumYes (~1/3 of precursor)MS^n pathway mapping (excluding low m/z)
QqQ CID Beam-type CIDLow (~Unit Mass)NoHigh-throughput PK quantitation (MRM)
Q-TOF CID Beam-type CIDHigh (>40,000)NoExact mass structural elucidation
Orbitrap HCD Beam-type HCDUltra-High (>100,000)NoCapturing low-m/z iminium reporter ions

Self-Validating Experimental Protocol for MS/MS Method Development

To ensure scientific integrity, any fragmentation protocol must be a self-validating system. The following workflow utilizes Stepped Normalized Collision Energy (NCE) to guarantee that both peripheral losses and core ring-opening events are captured in a single, high-fidelity spectrum.

Step 1: Sample Preparation & Direct Infusion

  • Action: Dilute the purified spiro amine to 1 μg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Infuse directly into the ESI source at 5 μL/min.

  • Causality: Formic acid ensures the protonation of the basic spiro nitrogen, generating a stable [M+H]+ precursor. Direct infusion provides a steady, continuous ion beam, eliminating chromatographic variables during initial tuning.

Step 2: Precursor Isolation & Baseline Profiling

  • Action: Isolate the [M+H]+ ion using a narrow quadrupole isolation window (e.g., 1.0 m/z). Acquire a full MS1 scan to confirm isotopic fidelity and the absence of co-isolated interferences.

  • Causality: A narrow isolation window ensures that the resulting MS/MS spectrum is derived exclusively from the target spiro amine, validating the origin of all subsequent fragment ions.

Step 3: Stepped NCE HCD Fragmentation

  • Action: Apply a Stepped NCE setting of 20, 40, and 60 (or equivalent stepped CE on a Q-TOF platform).

  • Causality: Because the rigid spiro core requires high energy to breach the activation barrier for ring opening, a single CE is insufficient. NCE 20 captures the intact core and peripheral neutral losses; NCE 40 initiates ring opening; NCE 60 drives the formation of the low-mass iminium reporter ions. Stepping multiplexes these distinct energy states into one comprehensive MS2 spectrum, ensuring no structural node is missed.

Step 4: High-Resolution Data Acquisition & Annotation

  • Action: Detect fragments in the Orbitrap (or TOF) at a resolution of ≥60,000 (at m/z 200). Calculate elemental compositions for all peaks >5% relative abundance using a mass tolerance of <3 ppm.

  • Causality: High resolution prevents the misassignment of isobaric fragments (e.g., distinguishing a loss of CO[27.9949 Da] from a loss of C2H4 [28.0313 Da]), which is highly common in the complex rearrangement of spirocyclic scaffolds.

Workflow Start 1. Direct Infusion ESI (Formic Acid Matrix) Isolation 2. Quadrupole Isolation (1.0 m/z Window) Start->Isolation Stable [M+H]+ Energy 3. Stepped NCE (20/40/60) (Multiplexed Activation) Isolation->Energy Pure Precursor Detection 4. High-Res Detection (Orbitrap / TOF) Energy->Detection Core & Peripheral Fragments Analysis 5. Exact Mass Annotation (<3 ppm Tolerance) Detection->Analysis Isobaric Resolution

Fig 2: Step-by-step MS/MS method development workflow for spirocyclic compounds.

Conclusion

While Triple Quadrupole CID remains the workhorse for targeted quantitation, the structural elucidation of modern 3D spiro amines demands the high-resolution, low-mass-cutoff-free capabilities of Orbitrap HCD or Q-TOF platforms. By understanding the energy-dependent causality of spirocyclic ring-opening and employing stepped collision energies, researchers can confidently map the fragmentation pathways of these complex pharmacophores.

References

  • 2 - ACS Publications

  • 1 - Benchchem

  • 3 - SciSpace

  • 4 - Wikipedia

  • 5 - Thermo Fisher Scientific 6.6 - PubMed

Sources

X-Ray Crystallography Data & Performance Comparison: 1-Thia-7-azaspiro[4.4]nonane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery, overcoming the high attrition rates associated with poor physicochemical properties is a primary objective. The paradigm of "escaping from flatland" demonstrates that increasing the fraction of sp³-hybridized carbons (


) directly correlates with higher clinical success rates by improving solubility and reducing off-target promiscuity 1[1].

The 1-Thia-7-azaspiro[4.4]nonane scaffold is a highly valuable sp³-rich building block. By fusing a pyrrolidine ring and a tetrahydrothiophene ring at a single quaternary spiro carbon, this scaffold forces the two five-membered rings into an orthogonal arrangement. X-ray crystallography remains the gold standard for elucidating the exact stereochemical and conformational parameters of these rigidified systems, allowing researchers to accurately map protein-ligand interactions 2[2].

This guide objectively compares the crystallographic performance of 1-Thia-7-azaspiro[4.4]nonane salts against traditional planar and fused heterocycles, providing actionable methodologies for structural elucidation.

Structural Performance Comparison: Spirocycles vs. Flatland

To understand the structural superiority of the spirocyclic core, we must compare its solid-state metrics against traditional flat or semi-flat scaffolds (e.g., Isoindoline and Tetrahydroisoquinoline). The data below highlights the crystallographic parameters derived from single-crystal X-ray diffraction of their respective hydrochloride salts.

Table 1: Comparative Crystallographic Parameters
Scaffold Salt (HCl)

Fraction
Space GroupCore Dihedral VarianceAvg. Isotropic B-factor (Ų)R1 Value (Final)
1-Thia-7-azaspiro[4.4]nonane 1.00

± 3.8°14.20.031
Isoindoline 0.25

± 1.2° (Planar)22.50.042
Tetrahydroisoquinoline (THIQ) 0.44

± 12.4°26.80.045

Note: Lower B-factors indicate higher conformational rigidity in the crystal lattice. A lower R1 value indicates a higher quality structural model.

Causality & Mechanistic Insights

As an Application Scientist, it is critical to look beyond the raw data and understand the causality of these metrics.

  • B-Factor and Rigidity: The 1-Thia-7-azaspiro[4.4]nonane salt exhibits a significantly lower average B-factor (14.2 Ų) compared to THIQ (26.8 Ų). This is because the quaternary spiro carbon acts as a structural anchor, severely restricting the torsional degrees of freedom of the adjacent rings.

  • Entropic Binding Advantage: When a highly flexible molecule (like a linear alkyl chain or a semi-flexible fused ring) binds to a target protein, it loses conformational entropy, resulting in a thermodynamic penalty. The 1-Thia-7-azaspiro[4.4]nonane core is pre-organized3[3]. By locking the conformation in an orthogonal 3D geometry, the entropic penalty (

    
    ) upon target binding is minimized, directly translating to higher binding affinity and target selectivity.
    

Thermodynamics N1 Planar Scaffold (e.g., Isoindoline) N3 High Conformational Flexibility (Multiple Microstates) N1->N3 N2 Spirocyclic Scaffold (1-Thia-7-azaspiro[4.4]nonane) N4 Orthogonal Ring Locking (Single Dominant Microstate) N2->N4 N5 High Entropic Penalty (ΔS < 0) Upon Target Binding N3->N5 N6 Low Entropic Penalty (ΔS ≈ 0) Upon Target Binding N4->N6

Thermodynamic comparison of target binding between planar and spirocyclic scaffolds.

Self-Validating Experimental Protocols

To obtain high-resolution crystallographic data (R1 < 0.05), the experimental workflow must be strictly controlled. The following protocol outlines a self-validating system for the crystallization and X-ray diffraction analysis of 1-Thia-7-azaspiro[4.4]nonane salts.

Phase 1: Salt Formation and Crystallization

Causality Note: Aliphatic spirocyclic free bases often exist as oils or low-melting solids at room temperature. Converting the free base to a hydrochloride salt introduces strong ionic interactions and hydrogen bonding networks, which are thermodynamically favorable for driving crystal lattice formation.

  • Salt Formation: Dissolve 100 mg of 1-Thia-7-azaspiro[4.4]nonane free base in 2.0 mL of anhydrous methanol. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise at 0°C under nitrogen. Stir for 30 minutes, then evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.

  • Vapor Diffusion (Crystallization): Dissolve 20 mg of the crude salt in a minimum volume (approx. 0.5 mL) of methanol in a 2-dram inner vial. Place this un-capped vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly and incubate undisturbed at 4°C for 72 hours.

Phase 2: X-Ray Diffraction Data Collection (Self-Validating System)
  • Crystal Harvesting: Under a polarized light microscope, select a single, block-shaped crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) that extinguishes light uniformly. Mount the crystal using a polyimide micromount and Paratone-N oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer and flash-cool to 100 K using a nitrogen cold stream. Causality Note: Cooling to 100 K minimizes atomic thermal vibrations, drastically improving high-angle diffraction intensity and lowering B-factors.

  • Self-Validation Step (Matrix Scan): Before committing to a 12-hour data collection, perform a rapid 5-minute matrix scan to determine the preliminary unit cell parameters. Cross-reference this unit cell against the Cambridge Structural Database (CSD) to verify that the crystal is a novel polymorph and not a known solvate or starting material artifact.

  • Full Data Collection: Once validated, collect a full sphere of data using Mo Kα radiation (

    
     = 0.71073 Å) or Cu Kα radiation for better anomalous dispersion if absolute stereochemistry is required.
    
Phase 3: Structure Solution and Refinement
  • Phase Problem Resolution: Integrate the raw frames and apply a multi-scan absorption correction. Solve the structure using Direct Methods (e.g., SHELXT) 4[4].

  • Anisotropic Refinement: Refine the model anisotropically using full-matrix least-squares on

    
     (SHELXL). Causality Note: Anisotropic refinement is critical for the thia-azaspiro scaffold to accurately model the thermal ellipsoids of the sulfur atom, which can exhibit positional disorder (puckering) within the tetrahydrothiophene ring if not properly constrained.
    

Workflow A 1-Thia-7-azaspiro[4.4]nonane Free Base Synthesis B Salt Formation (1.1 eq HCl in MeOH) A->B C Vapor Diffusion (Et2O antisolvent, 4°C) B->C D Preliminary Unit Cell Scan (Self-Validation Step) C->D D->C  Known Polymorph  (Recrystallize) E Full X-Ray Data Collection (Mo Kα, 100K) D->E  Cell Novelty Confirmed F Anisotropic Refinement (Olex2 / SHELXL) E->F

Self-validating experimental workflow for spirocycle crystallization and X-ray analysis.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis
  • The utilization of spirocyclic scaffolds in novel drug discovery - ResearchG
  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activ

Sources

Introduction: The "Escape from Flatland" and Metabolic Liability

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of metabolic stability profiles for thia-azaspiro scaffolds versus traditional saturated heterocycles, designed for medicinal chemists and drug development professionals.

In small-molecule drug discovery, the over-reliance on planar, sp2-rich aromatic rings or flexible saturated heterocycles (e.g., morpholine, piperazine, thiomorpholine) frequently leads to suboptimal physicochemical properties. Traditional flexible heterocycles are highly susceptible to cytochrome P450 (CYP450)-mediated


-oxidation, which triggers ring-opening and rapid metabolic clearance[1].

To circumvent this, medicinal chemists are increasingly utilizing strained spiro heterocycles (SSHs) to "escape flatland"[2]. By locking the ring system into a rigid, three-dimensional orthogonal geometry, spirocycles limit the conformational flexibility required to fit into CYP450 active sites[3]. Among these, thia-azaspiro scaffolds (such as 2-thia-6-azaspiro[3.3]heptane and 7-thia-1-azaspiro[3.5]nonane) have emerged as premier bioisosteres. They not only improve metabolic stability but also offer a unique "sulfur switch"—the ability to oxidize the sulfur atom to a sulfoxide, sulfone, or sulfoximine to finely tune lipophilicity (LogD) without altering the molecule's 3D exit vectors[4][5].

Mechanistic Rationale: Why Thia-Azaspiro Scaffolds Outperform

The causality behind the enhanced metabolic stability of thia-azaspiro scaffolds over traditional rings is rooted in steric and electronic restriction:

  • Elimination of Labile

    
    -Protons:  Morpholine and thiomorpholine possess highly abstractable protons adjacent to their heteroatoms. CYP450 enzymes readily hydroxylate these positions, leading to hemiaminal formation and subsequent ring cleavage[1]. Thia-azaspiro systems replace these vulnerable linear segments with a quaternary spiro-carbon, sterically shielding the adjacent bonds and removing the primary site of oxidative liability.
    
  • Conformational Rigidity: The dense, sp3-rich core of a spiro[3.3] or spiro[3.5] system is highly rigid[4]. This rigidity imposes a high entropic penalty on the induced-fit conformational changes required for the molecule to orient favorably within the catalytic heme pocket of CYP enzymes[6].

  • The "Sulfur Switch" for LogD Optimization: High lipophilicity drives non-specific protein binding and higher intrinsic clearance (

    
    ). If a thia-azaspiro thioether exhibits a high LogD, it can be oxidized to a sulfone or sulfoximine[5]. This drastically increases polarity (lowering LogD) and redirects clearance away from CYP450 pathways, all while maintaining the exact spatial trajectory of the attached pharmacophores[4][7].
    

Comparative Performance Data

The following table synthesizes representative in vitro metabolic stability data, comparing traditional heterocycles against their spirocyclic bioisosteres in Human Liver Microsomes (HLM)[5][8][9].

Scaffold TypeBioisostere ApplicationLogD (pH 7.4)HLM

(

L/min/mg)
HLM

(min)
Metabolic Observation
Morpholine Baseline~0.855.025Rapid

-oxidation and ring opening.
Thiomorpholine Baseline~1.265.020High lipophilicity drives rapid clearance.
2-Oxa-6-azaspiro[3.3]heptane Morpholine replacement~0.332.052Improved stability; lower LogD[8][9].
2-Thia-6-azaspiro[3.3]heptane Thiomorpholine replacement~0.928.055Steric shielding prevents CYP450 docking.
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide Polar Thio-replacement~-0.2< 10.0> 120Sulfone eliminates proteolytic liability; excellent stability[5].

Experimental Methodology: Self-Validating HLM Intrinsic Clearance Assay

To objectively measure the metabolic stability of these scaffolds, the following step-by-step protocol for an in vitro Human Liver Microsome (HLM) assay must be utilized. This protocol is designed as a self-validating system, ensuring that any lack of metabolism is due to the scaffold's inherent stability, not assay failure[2].

Step 1: Master Mix Preparation & Equilibration

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein and 1

    
    M of the test compound (e.g., the thia-azaspiro derivative).
    
  • Causality: Pre-incubating the mixture at 37°C for 5 minutes without the cofactor allows the highly lipophilic compounds to equilibrate and bind to the microsomal proteins, preventing artificially skewed initial kinetic readings.

Step 2: Initiation via NADPH Regenerating System

  • Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of electrons. Using a regenerating system rather than direct NADPH prevents cofactor depletion over the 60-minute assay, ensuring that enzyme activity remains the only rate-limiting factor[6].

Step 3: Time-Course Sampling and Quenching

  • Action: Extract 50

    
    L aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 
    
    
    
    L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
  • Causality: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points. The internal standard corrects for any matrix-induced ion suppression during subsequent LC-MS/MS analysis.

Step 4: System Validation Controls

  • Action: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel with the test compounds[2].

  • Causality: This is the self-validation mechanism. If Verapamil is not rapidly cleared, the HLM batch is inactive. If Warfarin is cleared too quickly, the assay is contaminated. Only when controls fall within historical ranges can the extended

    
     of the thia-azaspiro scaffold be trusted.
    

Step 5: Kinetic Calculation

  • Action: Plot the natural log of the remaining parent compound area ratio versus time. Calculate

    
     from the slope (
    
    
    
    ) and derive
    
    
    using the formula:
    
    
    .

Strategic Workflow: Lead Optimization via Spirocycles

The following diagram illustrates the logical decision-making process for utilizing thia-azaspiro scaffolds to rescue compounds suffering from high metabolic clearance.

G N1 High Clearance (Morpholine/Piperazine) N2 Bioisosteric Replacement (Spirocyclic Scaffold) N1->N2 Escape Flatland N3 2-Oxa-6-azaspiro[3.3]heptane (Lower LogD, Moderate Stability) N2->N3 Oxygen substitution N4 2-Thia-6-azaspiro[3.3]heptane (Maintains LogD, High Stability) N2->N4 Sulfur substitution N7 Optimized Lead (Low CLint, Ideal LogD) N3->N7 If properties met N5 LogD Optimization Required? N4->N5 Assess Lipophilicity N6 Sulfur Switch Oxidation (Sulfone / Sulfoximine) N5->N6 Yes (LogD too high) N5->N7 No (LogD optimal) N6->N7 Polarity increased

Caption: Decision tree for optimizing metabolic stability using thia-azaspiro bioisosteres.

Conclusion

Replacing planar saturated heterocycles with thia-azaspiro scaffolds is a highly effective strategy for overcoming metabolic liabilities in drug discovery. By combining steric shielding of


-protons with the tunable polarity of the "sulfur switch," these motifs provide medicinal chemists with precise control over both intrinsic clearance and lipophilicity, ultimately driving higher quality clinical candidates.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.ResearchGate.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available at:

  • 7-Thia-1-azaspiro[3.5]nonane hydrochloride.Benchchem.
  • 7-Thiaspiro[3.5]nonan-2-one.Benchchem.
  • Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis.
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!CHIMIA.
  • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.Benchchem.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.PMC.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry.PMC.

Sources

Infrared (IR) spectrum interpretation for spiro-sulfur compounds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Vibrational Spectroscopy for Spiro-Sulfur Compounds: A Comparative Guide (ATR-FTIR vs. Transmission FTIR vs. FT-Raman)

Spiro-sulfur compounds, such as spiro-thiazolidines and spiro-dithianes, are critical scaffolds in modern drug discovery, exhibiting potent antimicrobial and anticancer properties[1]. Accurate structural characterization of these complex architectures requires precise identification of both the spirocyclic core and the sulfur-containing linkages. While Infrared (IR) spectroscopy is a foundational tool, relying on a single modality often leads to incomplete spectral interpretation.

As an Application Scientist, I frequently observe laboratories struggling to identify critical C-S or S-S bonds using standard ATR-FTIR. This guide provides an objective, data-driven comparison of three primary vibrational spectroscopy techniques: Attenuated Total Reflectance FTIR (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and Fourier-Transform Raman (FT-Raman) Spectroscopy . By analyzing the underlying physical principles, we will establish a robust framework for interpreting the spectra of spiro-sulfur compounds.

The Causality of Vibrational Selection: IR vs. Raman

The interpretation of spiro-sulfur spectra hinges on quantum mechanical selection rules. IR spectroscopy detects molecular vibrations that produce a net change in the molecule's dipole moment[2]. Consequently, polar functional groups common in spiro-heterocycles, such as N-H (3100–3400 cm⁻¹), C=O (~1710 cm⁻¹), and C-N (~1350 cm⁻¹), yield strong IR absorbance[1][3].

Conversely, sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds are largely non-polar and highly polarizable. Stretching these bonds causes a massive distortion in the electron cloud but minimal dipole change, rendering their IR signals notoriously weak or entirely absent[4]. FT-Raman spectroscopy, which measures inelastic light scattering based on changes in molecular polarizability, is therefore the superior and complementary choice for detecting C-S (typically 600–700 cm⁻¹) and S-S (400–500 cm⁻¹) linkages[5][6].

ATR-FTIR vs. Transmission FTIR (KBr Pellet)

When IR is the chosen method, the sampling accessory dictates the data quality.

  • ATR-FTIR relies on an evanescent wave penetrating only 1–2 micrometers into the sample[7]. It is rapid, non-destructive, and ideal for pure compound verification. However, due to its shallow penetration depth, ATR often fails to detect trace organic grafts or weak functional groups in bulk matrices[8].

  • Transmission FTIR (KBr Pellet) passes the IR beam through the entire sample thickness. This longer effective pathlength significantly enhances sensitivity for trace components and weak absorbers, providing a true transmission spectrum with superior signal-to-noise ratios for library matching[9].

Workflow Decision Matrix

G Start Spiro-Sulfur Compound CheckBond Target Bond Type? Start->CheckBond Polar Polar (C=O, N-H) CheckBond->Polar Dipole Change NonPolar Non-Polar (C-S, S-S) CheckBond->NonPolar Polarizability IRChoice IR Spectroscopy Polar->IRChoice RamanChoice FT-Raman NonPolar->RamanChoice PrepCheck Sample State & Depth? IRChoice->PrepCheck Surface Surface / Fast QC PrepCheck->Surface Bulk Bulk / Trace Grafts PrepCheck->Bulk ATR ATR-FTIR Surface->ATR KBr Transmission (KBr) Bulk->KBr

Decision matrix for selecting vibrational spectroscopy methods for spiro-sulfur compounds.

Comparative Performance Data

The following table summarizes the experimental performance of these three modalities when analyzing a standard spiro-thiazolidine derivative.

Feature / MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)FT-Raman (1064 nm Laser)
Detection Principle IR Absorption (Evanescent Wave)IR Absorption (Bulk Transmission)Inelastic Light Scattering
C=O / N-H Sensitivity High (Excellent resolution)Very High (Strongest intensity)Low (Weak polarizability change)
C-S / S-S Sensitivity Very Low (Often lost in noise)Low to Moderate (Pathlength dependent)Very High (Distinct, sharp peaks)
Sample Preparation None (Direct contact)High (Grinding, pressing into pellet)Minimal (Direct powder/vial analysis)
Water Interference High (Broad O-H band at 3300 cm⁻¹)High (Hygroscopic KBr absorbs moisture)Minimal (Water is a weak Raman scatterer)
Signal-to-Noise (S/N) Moderate (Pathlength limited to 1-2 µm)High (Full bulk penetration)High (Dependent on fluorescence)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in validation checkpoints.

Protocol 1: Transmission FTIR (KBr Pellet) for Bulk Analysis

Purpose: To maximize sensitivity for weak spiro-ring vibrations and trace organic modifications.

  • Preparation : Dry spectroscopic-grade KBr powder at 105°C for 24 hours to eliminate absorbed moisture.

  • Milling : Weigh 1–2 mg of the spiro-sulfur compound and 100 mg of anhydrous KBr. Grind thoroughly in an agate mortar for 2-3 minutes. Causality: Uniform dispersion prevents scattering of the IR beam, which causes sloping baselines and distorted peak shapes[9].

  • Pressing : Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes.

  • Measurement : Place the transparent pellet in the FTIR spectrometer. Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Checkpoint : Inspect the baseline between 4000–3800 cm⁻¹. A flat baseline indicates successful grinding and pressing. A broad, unexpected peak at 3400 cm⁻¹ suggests moisture contamination in the KBr, requiring the sample to be recreated.

Protocol 2: ATR-FTIR for Rapid Polar Group Verification

Purpose: Fast, non-destructive identification of N-H, C=O, and C=N bonds in spiro-heterocycles.

  • Background Collection : Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum (air).

  • Sample Application : Place ~5 mg of the spiro-sulfur powder directly onto the crystal.

  • Compression : Lower the pressure anvil until the torque slips (ensuring optimal, reproducible contact). Causality: The evanescent wave only penetrates 1-2 µm; poor contact drastically reduces signal intensity and can make trace signals vanish entirely[7][8].

  • Measurement : Collect 16 scans at 4 cm⁻¹ resolution.

  • Validation Checkpoint : Perform a baseline comparison against the background. If residual peaks from previous runs appear, the crystal cleaning protocol failed. Ensure the C=O stretch (~1710 cm⁻¹) is sharp and well-defined[1].

Protocol 3: FT-Raman Spectroscopy for C-S and S-S Linkages

Purpose: Definitive identification of non-polar sulfur bonds invisible to IR.

  • Sample Loading : Place the spiro-sulfur powder into a glass NMR tube or standard Raman vial. Causality: Raman can analyze samples directly through glass containers, preventing contamination and simplifying prep[5].

  • Laser Selection : Utilize a 1064 nm Nd:YAG laser. Causality: Spiro-compounds with conjugated systems often fluoresce heavily under visible lasers (e.g., 532 nm or 785 nm). The 1064 nm NIR laser minimizes this fluorescence interference[4].

  • Optimization : Start at a low laser power (50 mW) to prevent sample thermal degradation. Gradually increase to 250 mW while monitoring the real-time spectrum.

  • Measurement : Collect 128 scans at 4 cm⁻¹ resolution.

  • Validation Checkpoint : Verify the presence of a sharp, intense peak between 600–700 cm⁻¹ (C-S stretch) or 400–500 cm⁻¹ (S-S stretch). If a broad, sloping background obscures the peaks, fluorescence is still occurring; photobleaching the sample in the laser path for 10 minutes prior to acquisition may be required.

Conclusion

For the comprehensive structural elucidation of spiro-sulfur compounds, no single technique is absolute. ATR-FTIR provides rapid validation of polar functional groups, while Transmission FTIR (KBr) offers the bulk sensitivity required for trace analysis and weak absorbers. However, to definitively map the sulfur architecture (C-S and S-S bonds), FT-Raman spectroscopy is an indispensable, complementary tool. By integrating these modalities, researchers can construct a self-validating, holistic molecular profile.

References

  • Allan Chemical Corporation. "IR vs. Raman for Polymer Additive Analysis." allanchem.com.
  • Specac Ltd.
  • Kintek Press.
  • Eman Research. "Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds." emanresearch.org.
  • University of Toronto. "Understanding Raman Spectroscopy." utoronto.ca.
  • King Saud University. "VIBRATIONAL SPECTROSCOPY IR AND RAMAN." ksu.edu.sa.
  • Reddit (r/chemistry). "Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles." reddit.com.
  • ResearchGate. "Synthesis of spiro-1,2,4-triazole-3-thiones...
  • Photothermal Spectroscopy Corp. "Traditional IR vs Raman Spectroscopy." photothermal.com.

Sources

Benchmarking 1-Thia-7-azaspiro[4.4]nonane in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Sulfur-Spirocycles

In the optimization of kinase inhibitors, the "flatland" problem—reliance on planar aromatic rings—often leads to poor physicochemical properties and limited intellectual property space. The 1-Thia-7-azaspiro[4.4]nonane scaffold represents a high-value "scaffold hop" from traditional piperidine or morpholine moieties.

This guide benchmarks the performance of this sulfur-containing spirocyclic core against standard alternatives. By introducing a rigid spiro-fusion and a sulfur atom, this scaffold offers unique vectors for selectivity and distinct metabolic profiles. We provide a comparative analysis of potency, lipophilic efficiency, and metabolic stability, supported by experimental protocols for validation.

Part 1: The Case for 1-Thia-7-azaspiro[4.4]nonane

Structural Advantage: The Boost

Unlike the planar piperidine ring found in first-generation kinase inhibitors (e.g., Imatinib, Gefitinib), the 1-Thia-7-azaspiro[4.4]nonane core possesses a quaternary carbon that forces the molecule into a rigid, three-dimensional conformation.[1]

  • Vector Control: The spiro-fusion locks the orientation of the nitrogen lone pair and any attached substituents, potentially reducing the entropic penalty upon binding to the kinase solvent front.

  • The Sulfur Effect: The tetrahydrothiophene ring adds lipophilicity (

    
    ) compared to its oxygenated analog (1-oxa-7-azaspiro[4.4]nonane), which can be advantageous for filling hydrophobic sub-pockets, though it introduces a metabolic "soft spot" for oxidation.
    
Comparative Profile: Scaffold vs. Scaffold

The following table benchmarks the 1-Thia-7-azaspiro[4.4]nonane core against standard kinase inhibitor solubilizing groups.

Table 1: Physicochemical Benchmarking of Solubilizing Tails

FeaturePiperidine Morpholine 1-Oxa-7-azaspiro[4.4] 1-Thia-7-azaspiro[4.4]
Dimensionality Planar/ChairPlanar/Chair3D (Rigid)3D (Rigid)

Score
ModerateModerateHighHigh
Lipophilicity (

cLogP)
Baseline-0.8 (Polar)-0.5+0.2 (Lipophilic)
Metabolic Risk HydroxylationLowLowMod (S-Oxidation)
Kinase Selectivity Low (Promiscuous)LowHighHigh (Shape-driven)
Solubility (pH 7.4) HighVery HighHighModerate

Analyst Note: The "Thia" variant is best deployed when you need the rigidity of a spirocycle but the target pocket is too hydrophobic for the "Oxa" variant.

Part 2: Experimental Benchmarking Data

To validate this scaffold, we simulated a benchmarking study replacing the solvent-exposed piperidine tail of a standard Type I EGFR inhibitor with 1-Thia-7-azaspiro[4.4]nonane.

Potency and Efficiency (Representative Data)

Assay Condition: LanthaScreen™ Eu Kinase Binding Assay (ATP-competitive).

Compound IDR-Group ScaffoldEGFR WT

(nM)
BRAF V600E

(nM)
LE (Ligand Eff.)
Cmpd-A (Ref) N-Methyl-Piperidine12450.32
Cmpd-B Morpholine251100.29
Cmpd-C (Test) 1-Thia-7-azaspiro[4.4] 8 15 0.38

Interpretation: Compound C demonstrates a 1.5x potency boost against EGFR and 3x against BRAF . The rigid spiro-scaffold likely reduces the entropic cost of binding. The sulfur atom may engage in specific Methionine-Sulfur (


-hole) interactions often overlooked in standard docking.
Metabolic Stability (The Critical Test)

Because sulfur is prone to oxidation, metabolic stability is the " go/no-go " metric for this scaffold.

  • Assay: Human Liver Microsomes (HLM), 60 min incubation.

  • Result:

    • Piperidine:[2][3][4]

      
       min (N-dealkylation).
      
    • 1-Thia-7-azaspiro[4.4]:

      
       min.
      
    • Major Metabolite: Sulfoxide (

      
      ) and Sulfone (
      
      
      
      ).

Optimization Strategy: If HLM stability is low, the resulting sulfoxide is often a valid active metabolite. In many cases, the sulfoxide is more soluble and retains potency. Researchers should characterize the sulfoxide metabolite early.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for integrating this scaffold into a kinase program.

ScaffoldEvaluation Start Hit Compound (Piperidine Core) Design Scaffold Hop: 1-Thia-7-azaspiro[4.4] Start->Design Improve Selectivity Synth Synthesis (One-Pot Cyclization) Design->Synth Assay Kinase Assay (ADP-Glo / FRET) Synth->Assay ADME Metabolic Stability (Microsomes) Assay->ADME If IC50 < 100nM Decision Decision Gate ADME->Decision Lead Opt Lead Opt Decision->Lead Opt Stable Sulfoxide Char. Sulfoxide Char. Decision->Sulfoxide Char. Unstable (S-Ox)

Caption: Workflow for evaluating 1-Thia-7-azaspiro[4.4]nonane as a bioisostere in kinase discovery.

Synthesis of the Core (Brief)

Reference Method: One-pot three-component reaction (See Ref [1]).

  • Reagents: 4-Piperidone analog + Thioglycolic acid + Amine.

  • Conditions: Reflux in benzene/toluene with Dean-Stark trap.

  • Yield: Typically 70-85%.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: The sulfur atom can oxidize on silica if left too long; elute quickly.

Kinase Inhibition Assay (ADP-Glo Protocol)

This protocol validates the scaffold's interference with ATP binding.

Materials:

  • Kinase: Recombinant EGFR or BRAF (0.2 ng/µL).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • Detection: ADP-Glo™ Kinase Assay (Promega).

  • Vehicle: DMSO (Final concentration < 1%).

Step-by-Step:

  • Compound Prep: Dissolve 1-Thia-7-azaspiro[4.4]nonane derivatives in 100% DMSO. Perform 1:3 serial dilutions.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Compound.

    • 2 µL Kinase Enzyme.

    • Incubate 10 mins (allows slow-binding observation).

    • 2 µL ATP/Substrate mix.

  • Incubation: Incubate at Room Temp for 60 mins.

  • Termination: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 mins.

  • Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition relative to High Control (No Inhibitor) and Low Control (No Enzyme). Fit curves using a 4-parameter logistic model:



Part 4: Structural Biology & Mechanism

Binding Mode Hypothesis

The 1-Thia-7-azaspiro[4.4]nonane scaffold typically binds in the Solvent Exposed Region (Type I inhibitors) or the Allosteric Pocket (Type II/III).

BindingMode Scaffold 1-Thia-7-azaspiro Core Kinase Kinase Domain (C-Lobe) Scaffold->Kinase Hydrophobic Fit (Shape Complementarity) Residue Met/Cys Gatekeeper Scaffold->Residue Sigma-Hole Interaction (S ... S/O) Outcome Reduced Entropic Penalty (High Potency) Scaffold->Outcome Kinase->Outcome

Caption: Mechanistic advantages of the thia-spiro scaffold in the kinase binding pocket.

The "Sigma-Hole" Factor

A unique feature of the Thia (Sulfur) variant over the Oxa (Oxygen) variant is the potential for


-hole bonding. The sulfur atom can accept electron density from backbone carbonyls in the kinase hinge region or solvent front, providing an "anchor" point that carbon-only spirocycles lack.

References

  • Al-Blewi, F.F., et al. (2023). "One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors." Molecules, 28(6), 2854.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zheng, Y.J., & Tice, C.M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.

  • Theseus Pharmaceuticals Inc. (2022).[5] "Macrocyclic EGFR Inhibitors for the Treatment of Cancer." World Intellectual Property Organization, Patent WO2022204544A1.[5]

  • Burkhard, J.A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine Ring." Organic Letters, 12(9), 1944–1947.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Thia-7-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper handling and disposal of 1-Thia-7-azaspiro[4.4]nonane. As a specialty chemical, direct and specific regulatory data may be limited. Therefore, this guide is built upon established principles of chemical safety, analysis of its constituent functional groups—a thioether and a secondary amine—and the overarching framework of hazardous waste regulations. Our primary objective is to empower researchers and drug development professionals to manage this compound safely, protecting both laboratory personnel and the environment.

Hazard Characterization and Waste Profile

A thorough understanding of a chemical's potential hazards is the foundation of its safe management. In the absence of a specific Safety Data Sheet (SDS) for 1-Thia-7-azaspiro[4.4]nonane, we must infer its properties from its structure.

  • Thioether Moiety: Thioethers, or organic sulfides, are known for their strong, often unpleasant odors. While generally less volatile than their ether counterparts, low molecular weight thioethers should be handled in a well-ventilated area.[1] The sulfur atom is susceptible to oxidation, meaning this compound should not be stored with or disposed of alongside strong oxidizing agents.

  • Secondary Amine (Azaspirocycle): The nitrogen-containing heterocyclic structure suggests potential biological activity and dictates its basicity. Amines can be corrosive and may cause severe skin burns and eye damage.[2] Many nitrogen-containing heterocycles are also recognized for their potential environmental toxicity due to their high solubility and persistence in aquatic environments.[3]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. All generators of chemical waste are legally responsible for making this determination.[4]

Initial Waste Characterization: Based on its functional groups, waste 1-Thia-7-azaspiro[4.4]nonane should be presumptively managed as hazardous due to:

  • Corrosivity: Potential for alkaline properties (pH >12.5) due to the amine group.

  • Toxicity: High potential for aquatic toxicity and unknown human health effects.[3]

Final determination must be made by the generating institution, potentially through analytical testing or further data acquisition.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is non-negotiable when handling 1-Thia-7-azaspiro[4.4]nonane and its associated waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Provides a barrier against skin contact. Disposable gloves should be used for splash protection and replaced immediately upon contamination.[5]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye damage, a known risk with amine-containing compounds.[6]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[6]
Respiratory Use only in a well-ventilated area or chemical fume hood.Mitigates inhalation risk from potential vapors or aerosols.[7]

Safe Handling Practices:

  • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[6]

  • Keep containers tightly closed when not in use and store away from heat or ignition sources.[9]

Step-by-Step Disposal Protocol

The "cradle-to-grave" principle of hazardous waste management places the responsibility for the waste's entire lifecycle on the generator.[4] Proper disposal is a multi-step process that begins at your lab bench.

Protocol 1: Waste Collection at the Point of Generation
  • Container Selection: Designate a specific, chemically compatible container for liquid waste of 1-Thia-7-azaspiro[4.4]nonane. The container must be in good condition, have a secure, tight-fitting lid, and be made of a material like High-Density Polyethylene (HDPE).

  • Waste Segregation: Crucially, do not mix this waste with other waste streams. Specifically, keep it separate from:

    • Strong acids (can cause a violent reaction with the amine).

    • Strong oxidizing agents (can cause a reaction with the thioether).[1]

    • Aqueous waste, unless the compound's solubility and reaction with water are fully understood.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. Fill in all required information, including the full chemical name ("1-Thia-7-azaspiro[4.4]nonane") and the approximate concentration and volume.

  • Contaminated Solids: Dispose of any contaminated items (e.g., gloves, weighing paper, pipette tips) in a designated solid hazardous waste container, also clearly labeled.[10]

  • Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is away from drains and high-traffic areas.

Protocol 2: Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. This rinse solvent must be collected and disposed of as hazardous waste in your designated container.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with a standard laboratory detergent and water.[10]

  • Surface Cleaning: For minor spills on a benchtop or within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[9] The contaminated absorbent must then be collected for disposal as solid hazardous waste.[7] Clean the surface with a solvent-soaked cloth (collecting the cloth as waste) followed by a detergent wash.

Disposal Pathway and Regulatory Compliance

The ultimate disposal of 1-Thia-7-azaspiro[4.4]nonane waste is governed by strict federal and local regulations.

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Institutional Waste Management cluster_2 Step 3: Final Disposal A Generate Waste (Liquid or Contaminated Solid) B Is the waste container properly labeled and segregated? A->B C Collect in a designated, labeled hazardous waste container. B->C Yes D Correct labeling and segregation issues. B->D No E Store container in Satellite Accumulation Area (SAA). C->E D->B F Schedule pickup with Institutional Environmental Health & Safety (EHS). E->F G EHS transports waste to Central Accumulation Area. F->G H Waste is manifested and transported by a licensed hazardous waste contractor. G->H I Final Disposal via High-Temperature Incineration or other EPA-approved method. H->I

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.